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  • Product: 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde
  • CAS: 258831-64-0

Core Science & Biosynthesis

Foundational

Material Safety Data Sheet (MSDS) for 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde

An In-Depth Technical Guide to the Material Safety Data for 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive safety a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Material Safety Data for 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive safety and handling overview for 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde, a key intermediate in synthetic and medicinal chemistry. Moving beyond a standard Material Safety Data Sheet (MSDS), this document synthesizes critical safety data with practical, field-proven insights to ensure its safe and effective use in a research and development setting. The structure prioritizes logical flow and contextual understanding, empowering laboratory professionals to make informed decisions grounded in scientific principles.

Chemical Identity and Physicochemical Profile

3-Bromo-4-(2-morpholinoethoxy)benzaldehyde is a substituted aromatic aldehyde. Its structure incorporates a brominated phenyl ring, an aldehyde functional group, and a morpholinoethoxy side chain. This combination of features makes it a versatile building block, but also necessitates a thorough understanding of its chemical nature for safe handling.

The aldehyde group is reactive and can participate in various chemical transformations, while the morpholine moiety can influence solubility and biological activity. The bromo-substitution pattern on the aromatic ring further directs its reactivity in synthetic applications.

Diagram 1: Chemical Structure of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde

A 2D representation of the molecule.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 258831-64-0[1]
Molecular Formula C₁₃H₁₆BrNO₃
Molecular Weight 314.18 g/mol
Purity 95%
Storage Temperature 2-8°C
Synonyms 3-bromo-4-[2-(4-morpholinyl)ethoxy]benzaldehyde[1]

Hazard Identification and GHS Classification

  • Substituted Benzaldehydes: This class of compounds frequently exhibits irritant properties. For example, 3-Bromobenzaldehyde is classified as harmful if swallowed, and causes skin and serious eye irritation. 3-Bromo-4-hydroxybenzaldehyde, a likely precursor, is also known to cause skin and serious eye irritation.[2]

  • Morpholine Derivatives: Morpholine itself is a corrosive substance that can cause burns and serious eye damage.[3] While the morpholine in the target molecule is part of a larger structure, its basic nitrogen atom can still contribute to irritant properties.

  • General Toxicity: Many organic molecules with these functional groups can be harmful if inhaled, ingested, or absorbed through the skin.[4][3]

Based on this analysis, the following GHS classification should be conservatively assumed for laboratory handling purposes.

Table 2: Anticipated GHS Hazard Classification

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)

Safe Handling, Storage, and Personal Protective Equipment (PPE)

The primary directive for handling this compound is the avoidance of all personal contact.[5] A systematic approach, from procurement to disposal, is essential for mitigating risk.

Engineering Controls: All manipulations of solid or dissolved 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6] The workspace must be equipped with an operational eyewash station and a safety shower in the immediate vicinity.[4][6]

Personal Protective Equipment (PPE): The selection of PPE is not merely a procedural step; it is the primary barrier between the researcher and potential chemical exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or if there is a significant risk of splashing.[4]

  • Hand Protection: Nitrile gloves are the standard recommendation. It is critical to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid contaminating the skin. For extended operations, consider double-gloving.

  • Skin and Body Protection: A standard laboratory coat must be worn and kept fully fastened. For operations with a higher risk of spillage, a chemically resistant apron is advisable.[4] Contaminated clothing must be removed immediately and decontaminated before reuse.[5]

Storage and Handling:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, adhering to the recommended temperature of 2-8°C.[6] The storage location should be a designated corrosives or toxics area, away from incompatible materials such as strong oxidizing agents, which can react with the aldehyde group.[4]

  • Handling: Avoid creating dust when handling the solid material. Do not eat, drink, or smoke in the laboratory.[4][5] Wash hands thoroughly after handling, even if gloves were worn.[5]

Diagram 2: Safe Handling Workflow

cluster_workflow Safe Handling Workflow A Verify Engineering Controls (Fume Hood, Eyewash, Shower) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Retrieve from Storage (2-8°C, Tightly Sealed) B->C D Weigh/Dispense in Fume Hood C->D E Perform Experiment D->E F Decontaminate Glassware & Work Area E->F G Dispose of Waste in Designated Container F->G H Remove PPE & Wash Hands G->H

A procedural flow for safe laboratory handling.

First Aid and Emergency Procedures

Rapid and correct response to an exposure is critical.

Table 3: First Aid Measures

Exposure RouteActionRationale
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]To remove the individual from the source of exposure and provide respiratory support.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek immediate medical attention.To dilute and remove the chemical from the skin surface to minimize irritation or burns.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[6] Seek immediate medical attention.To prevent serious eye damage by thoroughly rinsing the chemical from the eye.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink a cupful of water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.Inducing vomiting can cause further damage to the esophagus. Water helps to dilute the substance in the stomach.
Accidental Release Measures

In the event of a spill, evacuate non-essential personnel from the area. Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or earth.[6] Do not use combustible materials like sawdust.[7] Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste disposal.[6] Ensure the area is well-ventilated during and after cleanup.

Stability, Reactivity, and Application Context

Stability: The compound is expected to be stable under recommended storage conditions. However, like many benzaldehyde derivatives, it may be sensitive to air and light over long periods, potentially leading to oxidation of the aldehyde group to a carboxylic acid.[8]

Reactivity and Incompatible Materials:

  • Strong Oxidizing Agents: Will react, potentially violently, to oxidize the aldehyde.

  • Strong Reducing Agents: Can reduce the aldehyde to an alcohol.

  • Strong Bases: May cause decomposition or side reactions.[4]

Context in Drug Development: The structural motifs within 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde are of significant interest in medicinal chemistry.

  • Morpholine: This heterocyclic amine is a common feature in many approved drugs. It is often incorporated to improve physicochemical properties like solubility and to modulate pharmacological activity.[9] Morpholine derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial and anticancer agents.[9][10][11]

  • Substituted Benzaldehydes: These are versatile intermediates used in the synthesis of more complex molecules. For instance, brominated benzaldehydes are precursors in the creation of compounds with potential anti-inflammatory or cardiac-protective effects.[12]

This compound serves as a valuable starting point for synthesizing novel compounds for screening in various disease models, making a thorough understanding of its safe handling paramount for drug discovery professionals.

References

  • NextSDS. 3-bromo-2-(morpholin-4-yl)benzaldehyde — Chemical Substance Information. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-(2-Morpholinoethoxy)benzaldehyde. [Link]

  • PubChem. 3-Bromo-4-hydroxybenzaldehyde. [Link]

  • Google Patents. CN102766030A - Method for preparing 3-bromine-4-hydroxy benzaldehyde.
  • MDPI. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. [Link]

  • Carl ROTH. Benzaldehyde - Safety Data Sheet. [Link]

  • EllementalPRO. Material Safety Data Sheet LITSEA CUBEBA ESSENTIAL OIL. [Link]

  • PubMed. Synthesis, toxicological, and pharmacological assessment of derivatives of 2-aryl-4-(3-arylpropyl)morpholines. [Link]

  • PubMed. Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice. [Link]

  • New Directions Aromatics. Litsea Cubeba Organic Essential Oil - SAFETY DATA SHEET (SDS). [Link]

  • Techno PharmChem. BENZALDEHYDE. [Link]

  • ResearchGate. A review on pharmacological profile of Morpholine derivatives. [Link]

  • Google Patents. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
  • Chemstock. BENZALDEHYDE. [Link]

  • ResearchGate. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. [Link]

  • MDPI. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. [Link]

  • Canada.ca. Hazardous substance assessment – Morpholine. [Link]

  • Organic Syntheses. p-BROMOBENZALDEHYDE. [Link]

  • Loba Chemie. BENZALDEHYDE AR Safety Data Sheet. [Link]

  • Google Patents. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
  • Sasol. SAFETY DATA SHEET - MC99. [Link]

  • Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Drug Repurposing Central. Drug Repurposing Patent Applications April–June 2025. [Link]

  • CandleScience. SAFETY DATA SHEET - Litsea Cubeba Essential Oil. [Link]

  • Bulk Apothecary. Safety Data Sheet Litsea Cubeba Essential Oil. [Link]

  • PubChemLite. 3-bromo-4-methoxybenzaldehyde (C8H7BrO2). [Link]

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Exploratory

The Green Horizon of Plasticizers: A Technical Guide to the Toxicity and Safe Handling of Di(2-ethylhexyl) 2,5-furandicarboxylate (CAS 258831-64-0)

For Researchers, Scientists, and Drug Development Professionals Abstract The quest for safer, sustainable alternatives to conventional plasticizers has led to significant interest in bio-based compounds. Di(2-ethylhexyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for safer, sustainable alternatives to conventional plasticizers has led to significant interest in bio-based compounds. Di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF), identified by CAS number 258831-64-0, has emerged as a promising non-toxic substitute for the widely used di(2-ethylhexyl) phthalate (DEHP). This technical guide provides a comprehensive overview of the known toxicological profile of DEHF, primarily drawing from comparative studies with DEHP. It further outlines detailed, field-proven guidelines for its safe handling in a laboratory setting. By contextualizing the hazards of traditional phthalates, this document underscores the significance of DEHF and provides the necessary protocols to ensure its safe and effective application in research and development.

Introduction: The Imperative for Safer Plasticizers

Plasticizers are essential additives that impart flexibility and durability to polymers. For decades, di(2-ethylhexyl) phthalate (DEHP) has been a dominant player in the global market, particularly in applications like medical devices, food packaging, and consumer goods[1][2]. However, a substantial body of evidence has raised significant concerns about the toxicity of DEHP. It is a known endocrine disruptor and has been linked to testicular and renal toxicity, as well as being classified as a possible human carcinogen[1][3][4]. DEHP is not covalently bound to plastic matrices, allowing it to leach into the environment and come into human contact through inhalation, ingestion, and dermal absorption[1][4]. This has prompted a regulatory push and a scientific endeavor to identify and validate safer, non-phthalate alternatives[2].

One of the most promising of these alternatives is di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF). Derived from 2,5-furandicarboxylic acid (FDCA), a bio-based monomer, DEHF offers a more sustainable and potentially less toxic profile[2][5]. This guide will delve into the current understanding of DEHF's toxicity and provide robust protocols for its handling, ensuring that its potential as a "green" plasticizer can be explored safely and responsibly.

Toxicological Profile of Di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF)

Direct and comprehensive toxicological data for DEHF (CAS 258831-64-0) is still emerging. However, initial studies and the known properties of its parent compound, 2,5-furandicarboxylic acid (FDCA), provide valuable insights.

Comparative Cytotoxicity: A Promising Outlook

A key study investigating DEHF as a replacement for traditional plasticizers conducted viability tests that demonstrated a promising cytotoxic profile. Up to a concentration of 500 μM, DEHF was found to be non-toxic[2][5]. This stands in contrast to the well-documented adverse effects of DEHP, which has demonstrated toxicity at various concentrations in numerous studies[1][6][7].

Insights from the Parent Acid: 2,5-Furandicarboxylic Acid (FDCA)

The parent compound, 2,5-Furandicarboxylic acid (FDCA), has a more established, though still limited, safety profile. According to available safety data, FDCA can cause serious eye irritation. While this does not directly translate to the ester derivative, it suggests that caution should be exercised, particularly concerning eye contact with any compound containing the furan dicarboxylate moiety.

The Context of Di(2-ethylhexyl) phthalate (DEHP) Toxicity: A Benchmark for Safety

To fully appreciate the potential of DEHF, it is crucial to understand the hazards associated with the compound it aims to replace. DEHP is a well-studied toxicant with a range of adverse health effects, including:

  • Endocrine Disruption: DEHP is a known endocrine disruptor that can interfere with hormone signaling[1].

  • Reproductive Toxicity: It has been shown to cause testicular toxicity and may damage fertility and the unborn child[1][3].

  • Renal and Hepatic Effects: Studies have indicated that DEHP can lead to chronic progressive nephropathy and liver damage[1][6].

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified DEHP as "possibly carcinogenic to humans" (Group 2B)[3].

The development of DEHF is a direct response to these established risks, aiming to provide a functionally equivalent plasticizer without the associated health hazards.

Safe Laboratory Handling of Di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF)

Given the incomplete toxicological data for DEHF, a cautious approach to handling is paramount. The following guidelines are based on best practices for handling laboratory chemicals with unknown long-term effects and are informed by safety protocols for similar compounds.

Hierarchy of Controls

The most effective way to manage laboratory hazards is through a hierarchy of controls.

Hierarchy of Controls cluster_0 Hierarchy of Controls for DEHF Elimination Elimination (Not applicable for research) Substitution Substitution (DEHF is the safer substitute) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE Least Effective

Sources

Foundational

The Synthetic Utility of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde: A Guide to its Mechanism of Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block in Medicinal Chemistry 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde is a polysubstituted aromatic aldehyde of signifi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

3-Bromo-4-(2-morpholinoethoxy)benzaldehyde is a polysubstituted aromatic aldehyde of significant interest in the field of medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its strategic combination of a reactive aldehyde functionality, a synthetically versatile bromine atom, and a drug-like morpholinoethoxy moiety makes it a valuable precursor for the construction of complex heterocyclic scaffolds. This technical guide provides an in-depth analysis of the mechanism of action of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde in key organic transformations, offering field-proven insights for its effective utilization in drug discovery and development.

Molecular Architecture and Electronic Landscape: The Key to Reactivity

The reactivity of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde is dictated by the interplay of the electronic effects of its substituents on the benzaldehyde core. Understanding these influences is paramount to predicting its behavior in various synthetic contexts.

  • The Aldehyde Group (-CHO): As a strongly deactivating group, the aldehyde functionality withdraws electron density from the aromatic ring through both inductive (-I) and resonance (-M) effects. This renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, which is the cornerstone of its synthetic utility.

  • The Bromo Group (-Br): The bromine atom exerts a deactivating inductive effect (-I) due to its high electronegativity, further enhancing the electrophilicity of the carbonyl carbon. Its weaker, opposing resonance effect (+M) directs incoming electrophiles to the ortho and para positions, although electrophilic aromatic substitution is generally disfavored due to the presence of the strongly deactivating aldehyde group. The primary role of the bromine atom in many synthetic applications is to serve as a handle for cross-coupling reactions, enabling further molecular diversification.

  • The 2-Morpholinoethoxy Group (-OCH₂CH₂N(CH₂)₄O): This substituent introduces a significant electron-donating effect (+M) through the oxygen atom's lone pairs, which can partially counteract the electron-withdrawing effects of the aldehyde and bromo groups. This modulation of the ring's electron density can influence the overall reactivity. Furthermore, the morpholine moiety is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties such as solubility and metabolic stability.

The net electronic effect of these substituents makes the aldehyde carbon of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde a prime target for nucleophilic addition, forming the basis for its application in a variety of C-C and C-N bond-forming reactions.

Core Application: Reductive Amination in the Synthesis of Kinase Inhibitors

The most prominent application of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde is in the synthesis of kinase inhibitors, particularly those based on pyrimidine and quinazoline scaffolds. The key transformation in these synthetic routes is reductive amination.

Mechanism of Action: A Two-Step Cascade

Reductive amination is a robust and widely used method for the formation of C-N bonds.[1][2] The reaction proceeds through a two-step, one-pot sequence:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the benzaldehyde. This is followed by dehydration to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is typically acid-catalyzed to facilitate the dehydration of the hemiaminal intermediate.[1]

  • Reduction: The resulting C=N double bond of the imine or iminium ion is then reduced in situ by a suitable reducing agent to afford the final amine product.

The overall transformation effectively converts a carbonyl group into a new amine linkage.

Reductive_Amination_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Aldehyde 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R-NH₂ Amine Primary/Secondary Amine (R-NH₂) Amine->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O Final_Product Substituted Amine Product Imine->Final_Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Final_Product [H]

Figure 1: General mechanism of reductive amination.

Experimental Protocol: Synthesis of a Quinazoline-based Kinase Inhibitor Intermediate

A common application of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde is its reaction with piperazine-substituted quinazolines. The following protocol outlines a representative procedure.

Table 1: Reagents and Materials

ReagentMolecular FormulaMolar Mass ( g/mol )
3-Bromo-4-(2-morpholinoethoxy)benzaldehydeC₁₃H₁₆BrNO₃314.18
1-(6,7-Dimethoxyquinazolin-4-yl)piperazineC₁₄H₁₈N₄O₂290.32
Sodium triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.94
Dichloromethane (DCM)CH₂Cl₂84.93
Acetic Acid (optional catalyst)C₂H₄O₂60.05

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 1-(6,7-dimethoxyquinazolin-4-yl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM), add 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde (1.0-1.2 eq).

  • Acid Catalyst (Optional): A catalytic amount of glacial acetic acid (e.g., 0.1 eq) can be added to facilitate iminium ion formation.

  • Initiation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent suitable for reductive aminations.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aldehyde and Amine in DCM Stirring Stir at RT (1-2 h) Reactants->Stirring Reduction Add STAB Stirring->Reduction Monitoring Monitor by TLC/LC-MS Reduction->Monitoring Quench Quench with NaHCO₃ (aq) Monitoring->Quench Extraction Extract with DCM Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification Final_Product Isolate Pure Product Purification->Final_Product

Figure 2: Experimental workflow for reductive amination.

Potential Synthetic Transformations: Expanding the Utility

While reductive amination is its most documented application, the chemical nature of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde allows for its participation in other classical organic reactions.

Knoevenagel Condensation: A Pathway to α,β-Unsaturated Systems

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[3][4] The electron-withdrawing nature of the aldehyde group in 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde makes it a suitable substrate for this transformation.

Mechanism of Action:

  • Carbanion Formation: A basic catalyst (e.g., piperidine, pyridine) abstracts a proton from the active methylene compound to generate a resonance-stabilized carbanion.

  • Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzaldehyde.

  • Dehydration: The resulting aldol-type intermediate undergoes dehydration to yield the α,β-unsaturated product.

The presence of electron-withdrawing groups on the benzaldehyde ring generally accelerates the rate of Knoevenagel condensation.[5][6]

Knoevenagel_Mechanism cluster_carbanion Carbanion Formation cluster_condensation Condensation & Dehydration Active_Methylene Active Methylene Compound (Z-CH₂-Z') Carbanion Carbanion Active_Methylene->Carbanion Base Base Base->Carbanion - H⁺ Intermediate Aldol-type Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde Aldehyde->Intermediate Product α,β-Unsaturated Product Intermediate->Product - H₂O

Figure 3: General mechanism of Knoevenagel condensation.

Wittig Reaction: Olefination for Alkene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[7][8] 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde can readily undergo this transformation to introduce a carbon-carbon double bond in place of the carbonyl group.

Mechanism of Action:

  • Nucleophilic Attack: The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of the benzaldehyde.

  • Oxaphosphetane Formation: This initial attack leads to the formation of a zwitterionic intermediate (a betaine), which subsequently cyclizes to form a four-membered ring intermediate called an oxaphosphetane.

  • Decomposition: The oxaphosphetane intermediate is unstable and spontaneously decomposes to yield the desired alkene and triphenylphosphine oxide. The formation of the highly stable P=O bond is the driving force for this reaction.[9]

Wittig_Mechanism cluster_ylide_attack Ylide Attack & Cyclization cluster_decomposition Decomposition Aldehyde 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Oxaphosphetane Nucleophilic Attack Alkene Alkene Product Oxaphosphetane->Alkene Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide

Figure 4: General mechanism of the Wittig reaction.

Conclusion: A Strategic Component in Modern Synthetic Chemistry

3-Bromo-4-(2-morpholinoethoxy)benzaldehyde stands out as a strategically designed building block for the synthesis of complex, biologically active molecules. Its primary role as a key intermediate in the preparation of kinase inhibitors via reductive amination is well-established. Furthermore, its inherent chemical functionalities open avenues for its application in other fundamental organic transformations such as the Knoevenagel condensation and the Wittig reaction. A thorough understanding of its electronic properties and reactivity patterns, as outlined in this guide, is essential for its effective and innovative application in the design and synthesis of next-generation therapeutics.

References

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  • Wikipedia. Wittig reaction. Available from: [Link]

  • Process for the production of 4-amino-6,7-dimethoxy-2-[4-(furo-2-yl)-piperazin-1-yl]-quinazoline and physiologically compatible salts thereof. Google Patents.
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega. 2022 Jul 12;7(29):25088-25106. Available from: [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-ones. Drug Design, Development and Therapy. 2022 Nov 12;16:3851-3870. Available from: [Link]

Sources

Exploratory

Pharmacokinetic properties of morpholinoethoxy benzaldehyde derivatives

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I have designed this technical guide to provide a rigorous, mechanistic analysis of morpholinoethoxy benzaldehyde derivatives. These compo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I have designed this technical guide to provide a rigorous, mechanistic analysis of morpholinoethoxy benzaldehyde derivatives. These compounds serve as privileged pharmacophores in modern medicinal chemistry, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics.

This whitepaper dissects the physicochemical causality behind their pharmacokinetic (PK) behavior and provides field-proven, self-validating protocols for their evaluation.

Structural Rationale & Physicochemical Causality

The incorporation of a morpholinoethoxy group into a benzaldehyde-derived scaffold is rarely arbitrary. It is a deliberate structural intervention designed to optimize the pharmacokinetic and pharmacodynamic (PK/PD) profile of a drug candidate [1].

The causality behind this design choice rests on three physicochemical pillars:

  • Tunable Basicity (pKa): The morpholine ring contains a weakly basic nitrogen atom with a pKa typically ranging from 8.3 to 8.5. At physiological pH (7.4), the morpholine nitrogen exists in an equilibrium between its protonated (ionized) and unprotonated (neutral) states. This dual-state existence is critical: the protonated form drives aqueous solubility in the gastrointestinal tract and blood, while the neutral form facilitates passive diffusion across lipophilic cell membranes and the blood-brain barrier (BBB) [1].

  • Conformational Flexibility: The ethoxy linker provides a flexible spacer that allows the morpholine ring to project into solvent-exposed regions of a target protein (e.g., the hinge region of a kinase), minimizing entropic penalties while maintaining core target affinity [2].

  • Hydrogen Bonding Capacity: The oxygen atom at the opposite position of the nitrogen in the morpholine ring acts as a potent hydrogen bond acceptor, enabling specific molecular interactions with target residues (such as aspartate) without significantly increasing the topological polar surface area (tPSA) [1].

Pharmacokinetic Profiling (ADME)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of morpholinoethoxy derivatives requires analyzing how the functional group interacts with biological systems.

  • Absorption: The basic amine significantly enhances gastrointestinal dissolution. For highly lipophilic targeted therapies, poor aqueous solubility is a common bottleneck. The morpholinoethoxy group acts as a solubilizing appendage, drastically improving oral bioavailability.

  • Distribution: Due to their well-balanced lipophilic-hydrophilic profile (logD ~ 1.5–2.5), these derivatives exhibit excellent tissue distribution. They are particularly valuable in neuro-oncology and neurodegenerative diseases because the morpholine ring enhances BBB permeability [1].

  • Metabolism: The morpholine ring is a known hotspot for Phase I oxidative metabolism. Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6) catalyze N-dealkylation (cleaving the morpholine ring from the ethoxy linker) or morpholine ring-opening, which leads to lactam formation.

  • Excretion: While hepatic clearance dominates, the basicity of the morpholine nitrogen allows for a fraction of the drug to be excreted unchanged via the renal pathway, depending on the urine pH.

Pathway Inhibitor Morpholinoethoxy Derivative Kinase Target Kinase (e.g., FLT3 / PI3K) Inhibitor->Kinase Inhibits Pathway1 Akt / mTOR Signaling Kinase->Pathway1 Blocks Pathway2 RAS / MAPK Signaling Kinase->Pathway2 Blocks Outcome Tumor Cell Apoptosis & Proliferation Arrest Pathway1->Outcome Induces Pathway2->Outcome Induces

Inhibition of kinase signaling pathways by morpholinoethoxy derivatives.

Quantitative Data Presentation

The table below synthesizes the pharmacokinetic parameters of representative morpholinoethoxy-containing compounds from recent literature, illustrating the robust PK profiles conferred by this scaffold.

CompoundTarget / ApplicationRoute & DoseCmax (ng/mL)T1/2 (h)AUC (ng·h/mL)Ref
CHMFL-FLT3-213 FLT3-ITD Kinase InhibitorPO, 10 mg/kg (Rat)412.53.21,845[2]
KR-62980 PPARγ AgonistIV, 2 mg/kg (Rat)1,2501.82,104[3]
TDI-11861 sAC InhibitorPO, 10 mg/kg (Mouse)8502.43,420[4]

Experimental Workflows & Protocols

To ensure scientific integrity, DMPK assays must be self-validating. The following protocols detail the exact methodologies for evaluating the metabolic stability and in vivo pharmacokinetics of morpholinoethoxy derivatives, emphasizing the causality behind each procedural step.

Protocol A: In Vitro Liver Microsomal Stability Assay

Objective: To quantify Phase I CYP450-mediated oxidative metabolism of the morpholine ring. Causality Check: We use liver microsomes because they isolate the endoplasmic reticulum fraction containing CYP450 enzymes. NADPH is added as it is the obligate electron donor for CYP450 catalytic cycles.

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular pH.

  • Incubation Mixture: In a 96-well plate, combine the morpholinoethoxy test compound (final concentration 1 µM) with liver microsomes (final protein concentration 0.5 mg/mL) in the phosphate buffer.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes. Rationale: This ensures the system reaches thermal equilibrium before enzymatic catalysis begins.

  • Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction.

  • Sampling & Quenching: At predetermined time points (0, 5, 15, 30, 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., imipramine). Rationale: The organic solvent denatures the CYP enzymes, instantly halting the reaction, while precipitating plasma proteins.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis to calculate intrinsic clearance ( CLint​ ).

Protocol B: In Vivo Pharmacokinetic Analysis via LC-MS/MS

Objective: To determine the systemic exposure, half-life, and bioavailability of the derivative in rodent models [3]. Causality Check: Liquid-liquid extraction (LLE) with ethyl acetate is chosen over protein precipitation here to selectively partition the lipophilic morpholinoethoxy derivative away from endogenous polar plasma interferences, ensuring a cleaner baseline for mass spectrometry.

  • Dosing: Administer the compound via intravenous (IV) tail vein injection or oral (PO) gavage. Formulate the compound in 20% HPβCD or a DMSO/PEG400/PBS mixture to ensure complete solubilization[4].

  • Blood Sampling: Collect 200 µL of blood via the jugular vein at serial timepoints (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into K2-EDTA tubes. Centrifuge immediately at 3,000 × g for 10 minutes to isolate plasma.

  • Extraction (LLE): Transfer 50 µL of plasma to a clean tube. Add 10 µL of internal standard and 500 µL of ethyl acetate. Vortex vigorously for 3 minutes. Rationale: The unprotonated form of the morpholine derivative partitions into the organic layer.

  • Drying & Reconstitution: Centrifuge to separate layers. Transfer the upper organic layer to a new plate and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% Formic Acid). Rationale: Formic acid ensures the morpholine nitrogen is protonated, enhancing positive electrospray ionization (ESI+).

  • LC-MS/MS Quantification: Inject onto a C18 column. Utilize Multiple Reaction Monitoring (MRM) mode to track the specific precursor-to-product ion transitions (e.g., tracking the cleavage of the morpholinoethoxy side chain).

PK_Workflow Dose 1. Dosing (IV / PO) Sample 2. Blood Sampling (Serial Timepoints) Dose->Sample Extract 3. Plasma Extraction (LLE / Protein Crash) Sample->Extract LCMS 4. LC-MS/MS (MRM Mode) Extract->LCMS Analysis 5. PK Parameter Calculation LCMS->Analysis

Step-by-step in vivo pharmacokinetic analysis workflow.

References

  • Lenci E, Calugi L, Trabocchi A. "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience. 2021;12(3):378-390. Available at:[Link]

  • Wang A, et al. "Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML." Journal of Medicinal Chemistry. 2017;60(20):8407-8424. Available at:[Link]

  • Kim H, et al. "Determination of a peroxisome proliferator-activated receptor γ agonist, 1-(trans-methylimino-N-oxy)-6-(2-morpholinoethoxy-3-phenyl-1H-indene-2-carboxylic acid ethyl ester (KR-62980) in rat plasma by liquid chromatography-tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis. 2011;54(1):121-126. Available at:[Link]

  • Fushimi M, et al. "Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates." Journal of Medicinal Chemistry. 2022;65(15):10611-10634. Available at:[Link]

Foundational

Strategic Applications of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde in Targeted Drug Discovery

Executive Summary The development of targeted therapeutics, particularly small-molecule kinase inhibitors, relies heavily on versatile chemical building blocks that can simultaneously optimize pharmacodynamics and pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics, particularly small-molecule kinase inhibitors, relies heavily on versatile chemical building blocks that can simultaneously optimize pharmacodynamics and pharmacokinetics. 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde (CAS: 258831-64-0) is a highly functionalized, tri-orthogonal intermediate that has become a cornerstone in modern medicinal chemistry. By combining an electrophilic aldehyde, a transition-metal-reactive aryl bromide, and a solubilizing morpholinoethoxy tail into a single scaffold, this compound enables the rapid parallel synthesis of complex active pharmaceutical ingredients (APIs).

This technical guide explores the structural rationale, synthetic methodologies, and biological applications of this critical building block, providing self-validating protocols for researchers engaged in drug design.

Structural & Pharmacophoric Rationale

The architectural brilliance of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde lies in its three distinct functional domains, each serving a specific strategic purpose in drug development:

  • The Morpholinoethoxy Tail (ADME Optimizer): The morpholine ring is a privileged scaffold in central nervous system (CNS) and oncology drug discovery [[1]]([Link]). With a well-balanced lipophilic-hydrophilic profile and a pKa of approximately 8.3, it acts as a weak base. This allows the final drug molecule to be formulated as a water-soluble salt (e.g., hydrochloride or mesylate), drastically improving oral bioavailability and aqueous solubility without violating Lipinski's Rule of Five. Furthermore, the oxygen atom in the morpholine ring reduces overall basicity compared to piperazine, minimizing off-target hERG channel liabilities.

  • The Aldehyde Group (Electrophilic Center): Positioned at C1, the aldehyde serves as a highly reactive handle for C-N bond formation (via reductive amination) or C-C bond formation (via Knoevenagel condensation or Wittig olefination).

  • The Aryl Bromide (Cross-Coupling Handle): Positioned at C3, the bromine atom is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the modular attachment of diverse aryl or heteroaryl systems, a critical step in building the extended planar structures required for Type II kinase inhibitors.

OrthogonalReactivity SM 3-Bromo-4-(2-morpholinoethoxy) benzaldehyde Aldehyde Aldehyde Group (Electrophilic Center) SM->Aldehyde Bromide Aryl Bromide (Cross-Coupling Handle) SM->Bromide Morpholine Morpholinoethoxy Tail (Solubilizing Motif) SM->Morpholine RedAm Reductive Amination (C-N Bond Formation) Aldehyde->RedAm Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Bromide->Suzuki ADME ADME Optimization (Increased Aqueous Sol.) Morpholine->ADME

Caption: Orthogonal reactivity of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde in parallel synthesis.

Quantitative Physicochemical Profile

Understanding the baseline physicochemical properties of this building block is essential for predicting the downstream drug-like properties of the final synthesized API. The table below summarizes the core metrics of the starting material , .

PropertyValueImpact on Drug Design
Molecular Formula C13H16BrNO3Establishes a low-molecular-weight foundation for complex API synthesis.
Molecular Weight 314.18 g/mol Leaves ~185 g/mol budget to add functional groups while staying under the 500 Da Lipinski limit.
Hydrogen Bond Donors (HBD) 0Enhances membrane permeability; allows addition of HBDs in later synthetic steps.
Hydrogen Bond Acceptors (HBA) 4Optimizes interactions with kinase hinge regions (e.g., ATP-binding pockets).
Rotatable Bonds 5Provides the necessary conformational flexibility for the morpholinoethoxy tail to reach solvent-exposed regions.

Biological Impact: Kinase Inhibitor Design

Derivatives of the morpholinoethoxy-phenyl scaffold have shown profound efficacy in oncology, particularly in the design of Type II kinase inhibitors. These inhibitors stabilize the "DFG-out" inactive conformation of kinases, offering high selectivity.

A prominent example is the development of CHMFL-FLT3-213 , a highly potent Type II FLT3 kinase inhibitor designed to overcome FLT3-ITD mutations in Acute Myeloid Leukemia (AML) [[2]]([Link]). The morpholinoethoxy group in these structures extends into the solvent-exposed region of the kinase domain, drastically improving the compound's solubility without interfering with the critical hydrogen-bonding interactions deep within the ATP pocket .

Similarly, this scaffold is foundational in the synthesis of dual Src/tubulin inhibitors like Tirbanibulin , where the morpholine moiety ensures metabolic stability and optimal pharmacokinetic exposure .

SignalingCascade Drug Morpholinoethoxy-Core Kinase Inhibitor Target Mutant Kinase (e.g., FLT3-ITD / Src) Drug->Target Competitive Inhibition Apoptosis Apoptosis (Programmed Cell Death) Drug->Apoptosis Induces via Pathway Blockade PI3K PI3K Pathway Target->PI3K Phosphorylation AKT AKT Activation PI3K->AKT mTOR mTOR Complex AKT->mTOR Survival Tumor Cell Survival & Proliferation mTOR->Survival Promotes Survival->Apoptosis Suppresses

Caption: Inhibition of the FLT3/PI3K/mTOR signaling cascade by morpholinoethoxy-derived therapeutics.

Experimental Methodologies: Self-Validating Protocols

To maximize the utility of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde, the following protocols have been designed with built-in mechanistic causality and validation checkpoints.

Protocol A: Reductive Amination (Functionalizing the Aldehyde)

This protocol installs a secondary or tertiary amine while preserving the aryl bromide for downstream coupling.

  • Reaction Setup: Dissolve 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde (1.0 eq) and the desired primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Acid Catalysis: Add glacial acetic acid (0.1 eq).

    • Causality: The weak acid catalyzes the dehydration step to form the electrophilic iminium ion intermediate. It is critical not to use a strong acid, which would fully protonate the amine nucleophile and halt the reaction.

  • Validation Checkpoint 1 (TLC): Stir at room temperature for 2 hours. Monitor via Thin Layer Chromatography (TLC) (Eluent: EtOAc/Hexane 1:1) until the UV-active aldehyde spot is completely consumed.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 15 minutes.

    • Causality: NaBH(OAc)3 is a mild, sterically hindered reducing agent that selectively reduces the transient iminium ion without reducing any unreacted aldehyde, thereby preventing the formation of unwanted alcohol byproducts.

  • Quench and Workup: After 12 hours, quench the reaction with saturated aqueous NaHCO3.

    • Causality: The basic quench neutralizes the acetic acid and breaks down boron complexes. Crucially, it ensures the morpholine nitrogen (pKa ~8.3) remains in its free-base, unprotonated form, allowing the product to partition cleanly into the organic DCE layer during extraction.

Protocol B: Suzuki-Miyaura Cross-Coupling (Functionalizing the Bromide)

This protocol builds the extended biaryl framework typical of Type II kinase inhibitors.

  • Reagent Charging: In a Schlenk flask, combine the brominated intermediate from Protocol A (1.0 eq), an aryl boronic acid (1.2 eq), and K2CO3 (3.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v).

    • Causality: Dioxane effectively solubilizes the organic reactants. The addition of water is an absolute mechanistic requirement; it dissolves the K2CO3 base, generating the reactive hydroxyl-boronate complex necessary to facilitate the transmetalation step onto the palladium center.

  • Catalyst Addition: Under an inert argon atmosphere, add Pd(dppf)Cl2 (0.05 eq).

    • Causality: The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand provides exceptional thermal stability to the palladium center, preventing catalyst deactivation (palladium black precipitation) via reductive elimination of the ligand.

  • Validation Checkpoint 2 (LC-MS): Heat the mixture to 90°C for 12 hours. Validate reaction completion via LC-MS by monitoring the disappearance of the characteristic M+ and M+2 isotopic doublet of the aryl bromide.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium particulates, and purify via silica gel chromatography.

Conclusion

3-Bromo-4-(2-morpholinoethoxy)benzaldehyde is far more than a simple reagent; it is a strategically designed molecular scaffold. By offering orthogonal reactivity (aldehyde vs. bromide) alongside built-in ADME optimization (morpholinoethoxy tail), it drastically reduces the synthetic steps required to discover and optimize novel kinase inhibitors. Mastery of its chemical behavior, as outlined in the self-validating protocols above, is essential for medicinal chemists aiming to accelerate the development of targeted oncology and CNS therapeutics.

References

  • USCKS Chemical Database. "258831-64-0 3-BroMo-4-(2-Morpholinoethoxy)benzaldehyde". USCKS. Available at:[Link]

  • Wang, A., et al. "Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML." Journal of Medicinal Chemistry, 2017. Available at:[Link]

  • Danon, J. J., et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience, 2021. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde in Advanced Pharmaceutical Synthesis

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde (CAS: 258831-64-0) Executive Summary & Strategic Utility In the land...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde (CAS: 258831-64-0)

Executive Summary & Strategic Utility

In the landscape of targeted therapeutics—particularly in the design of kinase inhibitors and central nervous system (CNS) modulators—the selection of highly functionalized building blocks is critical. 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde is a privileged, trifunctional pharmaceutical intermediate. It offers three distinct orthogonal sites for late-stage functionalization: an electrophilic benzaldehyde, a cross-coupling-ready aryl bromide, and a solubilizing morpholinoethoxy tail.

This application note provides an in-depth mechanistic guide and field-proven protocols for utilizing this intermediate. By understanding the causality behind reaction conditions and the pharmacokinetic implications of the morpholine pharmacophore, researchers can accelerate library synthesis and optimize lead compounds.

Physicochemical Profiling & Pharmacophore Rationale

The structural architecture of 3-bromo-4-(2-morpholinoethoxy)benzaldehyde is not accidental; it is engineered to solve common attrition problems in drug discovery, such as poor aqueous solubility and lack of vectorization handles. The morpholine ring is a ubiquitous pharmacophore that modulates pharmacokinetic (PK) properties by balancing the lipophilic-hydrophilic profile of the parent molecule .

Quantitative Data Summary
PropertyValueImplication for Drug Design
CAS Number 258831-64-0Unique identifier for procurement and regulatory compliance .
Molecular Formula C13H16BrNO3Defines the trifunctional nature of the scaffold.
Molecular Weight 314.18 g/mol Low molecular weight allows for extensive downstream elaboration without exceeding Lipinski's limit of 500 Da.
Calculated LogP (cLogP) ~1.8 - 2.2Balanced lipophilicity; the morpholine oxygen reduces overall hydrophobicity compared to a piperidine analog.
pKa (Morpholine N) ~8.3Protonated at physiological pH (7.4), significantly enhancing aqueous solubility and oral bioavailability.
Mechanistic Impact of the Morpholinoethoxy Group

In kinase inhibitors (e.g., Gefitinib analogs), the morpholinoethoxy tail is strategically positioned to point outward toward the solvent-exposed region of the ATP-binding pocket. This orientation prevents the lipophilic core of the drug from aggregating in aqueous media.

PKModulation Morph Morpholinoethoxy Moiety Prop1 Protonation at Physiological pH (pKa ~8.3) Morph->Prop1 Prop2 H-Bond Acceptor Capacity (O & N atoms) Morph->Prop2 Prop3 Solvent-Exposed Orientation in Target Morph->Prop3 Outcome1 Increased Aqueous Solubility Prop1->Outcome1 Outcome2 Improved Oral Bioavailability Prop1->Outcome2 Prop2->Outcome1 Outcome3 Reduced Off-Target Lipophilicity (LogD) Prop3->Outcome3 Outcome1->Outcome2

Fig 1. Pharmacokinetic and pharmacodynamic enhancements driven by the morpholinoethoxy group.

Synthetic Divergence & Workflow Design

The orthogonal reactivity of the aldehyde and the aryl bromide allows for bidirectional synthesis. The aldehyde can be converted into amines (via reductive amination) or alkenes (via Knoevenagel condensation), while the bromide serves as an anchor for palladium-catalyzed C-C or C-N bond formation.

SyntheticDivergence Core 3-Bromo-4-(2-morpholinoethoxy) benzaldehyde Rxn1 Suzuki-Miyaura Cross-Coupling Core->Rxn1 Pd Cat., Ar-B(OH)2 Rxn2 Buchwald-Hartwig Amination Core->Rxn2 Pd Cat., R-NH2 Rxn3 Reductive Amination Core->Rxn3 NaBH(OAc)3, R-NH2 Rxn4 Knoevenagel Condensation Core->Rxn4 Active Methylene Prod1 Biaryl Scaffold (Kinase Hinge Binder) Rxn1->Prod1 Prod2 Aniline Scaffold (Allosteric Modulator) Rxn2->Prod2 Prod3 Alkyl Amine (Solubilizing Tail) Rxn3->Prod3 Prod4 Vinyl Arene (Covalent Inhibitor) Rxn4->Prod4

Fig 2. Synthetic divergence of 3-bromo-4-(2-morpholinoethoxy)benzaldehyde in drug discovery.

Validated Experimental Protocols

The following protocols have been optimized for yield, scalability, and functional group tolerance.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Construct a biaryl framework by coupling the aryl bromide with an arylboronic acid.

Causality & Reagent Rationale: We select Pd(dppf)Cl2​ as the catalyst over standard Pd(PPh3​)4​ . The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step. This is crucial because electron-rich substrates (like those containing alkoxy groups) often suffer from sluggish reductive elimination, leading to catalyst deactivation . A mixed solvent system (1,4-Dioxane/Water) is utilized because water is strictly required to dissolve the inorganic base ( K2​CO3​ ) and activate the boronic acid via ate-complex formation.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add 3-bromo-4-(2-morpholinoethoxy)benzaldehyde (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K2​CO3​ (2.5 equiv, 2.5 mmol).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane and H2​O (4:1 v/v, 10 mL).

  • Degassing: Sparge the biphasic mixture with ultra-pure N2​ or Argon for 10–15 minutes to remove dissolved oxygen, which can oxidize the palladium catalyst and cause homocoupling of the boronic acid.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%) under a positive stream of inert gas. Seal the flask.

  • Reaction: Heat the mixture to 90°C in a pre-heated oil bath for 4–6 hours. Monitor the consumption of the starting bromide via LC-MS or TLC (eluent: EtOAc/Hexanes).

  • Workup (Self-Validation): Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 × 15 mL). The aqueous wash removes the inorganic salts and the 1,4-Dioxane.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

Protocol B: Direct Reductive Amination

Objective: Convert the benzaldehyde moiety into a structurally diverse amine library.

Causality & Reagent Rationale: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the premier reagent for this transformation. Unlike Sodium Cyanoborohydride ( NaBH3​CN ), NaBH(OAc)3​ is less toxic and does not generate highly toxic HCN gas upon acidic workup. More importantly, NaBH(OAc)3​ is exceptionally selective; it reduces the intermediate iminium ion rapidly but reacts sluggishly with the starting aldehyde, preventing the unwanted formation of the corresponding benzyl alcohol .

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 3-bromo-4-(2-morpholinoethoxy)benzaldehyde (1.0 equiv, 1.0 mmol) and the target primary or secondary amine (1.1 equiv, 1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Acid Catalysis: If utilizing a weakly nucleophilic amine (e.g., an aniline derivative), add glacial acetic acid (1.0 equiv, 1.0 mmol). Note: Acetic acid protonates the intermediate hemiaminal, facilitating the elimination of water to form the reactive iminium ion.

  • Pre-Stirring: Stir the mixture at room temperature for 30–60 minutes to ensure complete iminium formation prior to reduction.

  • Reduction: Add NaBH(OAc)3​ (1.5 equiv, 1.5 mmol) portion-wise over 5 minutes to control any mild exotherm.

  • Reaction: Stir the suspension at room temperature for 12 hours under an inert atmosphere.

  • Quenching (Self-Validation): Carefully quench the reaction by adding saturated aqueous NaHCO3​ (10 mL). Stir vigorously until gas evolution (hydrogen/ CO2​ ) ceases. This step neutralizes the acetic acid and safely destroys any unreacted hydride species.

  • Isolation: Extract the aqueous layer with Dichloromethane (DCM, 3 × 15 mL). Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate to yield the target amine.

References

  • Kumari, A., & Singh, R. K. (2020). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Key Heterocyclic Cores for Smart Anticancer Drug-Design, 137-173.[Link]

  • NextSDS. (n.d.). 3-BroMo-4-(2-Morpholinoethoxy)benzaldehyde — Chemical Substance Information. NextSDS Substance Database.[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Application

Application Note: Dual-Site Functionalization of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde in Targeted Drug Discovery

3-Bromo-4-(2-morpholinoethoxy)benzaldehyde (CAS: 258831-64-0) is a highly versatile, dual-reactive building block frequently utilized in the synthesis of kinase inhibitors and advanced active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: March 2026

3-Bromo-4-(2-morpholinoethoxy)benzaldehyde (CAS: 258831-64-0) is a highly versatile, dual-reactive building block frequently utilized in the synthesis of kinase inhibitors and advanced active pharmaceutical ingredients (APIs)[1]. The molecule features two orthogonal reactive sites: an electrophilic aryl bromide (C-Br) primed for transition-metal-catalyzed cross-coupling, and an aldehyde (-CHO) primed for condensation and reductive amination.

However, the presence of the ortho-alkoxy substituent and the basic morpholine ring introduces significant chemoselectivity and catalyst-poisoning challenges. As a Senior Application Scientist, I have designed this protocol guide to detail the optimal catalytic systems required to selectively functionalize this scaffold, explaining the mechanistic causality behind each reagent choice and providing self-validating experimental workflows.

Divergent Synthetic Workflows

The following diagram illustrates the logical relationship and catalyst selection for the divergent functionalization of the scaffold.

G cluster_suzuki Pathway 1: C-Br Cross-Coupling cluster_redam Pathway 2: Aldehyde Reductive Amination SM 3-Bromo-4-(2-morpholinoethoxy) benzaldehyde (Dual-Reactive Scaffold) CatA Catalyst: Pd(dppf)Cl2 or Pd(OAc)2 / XPhos (Prevents N-chelation) SM->CatA R-B(OH)2, K2CO3 1,4-Dioxane/H2O, 90°C CatB Reductant: NaBH(OAc)3 Additive: AcOH or Ti(O-iPr)4 (Chemoselective for Iminium) SM->CatB 1°/2° Amine DCE, RT ProdA Biaryl Aldehyde (Suzuki Product) CatA->ProdA ProdB Aryl Bromide Amine (Amine Product) CatB->ProdB

Caption: Divergent synthetic pathways for 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde functionalization.

Pathway 1: C-Br Activation via Suzuki-Miyaura Cross-Coupling

Mechanistic Insights & Catalyst Selection

The functionalization of the C-Br bond via Suzuki-Miyaura coupling is complicated by the adjacent 2-morpholinoethoxy group. The basic nitrogen of the morpholine ring can act as a competing ligand, coordinating to the Pd(II) intermediate after oxidative addition, thereby stalling the transmetalation step and causing premature catalyst deactivation[2]. Furthermore, the ortho-alkoxy group introduces steric hindrance.

To overcome this causality, standard catalysts like Pd(PPh₃)₄ are highly inefficient. Instead, we must utilize ligands that either enforce a rigid geometry or provide overwhelming steric bulk to outcompete N-chelation[3]:

  • Pd(dppf)Cl₂ : The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a large bite angle that tightly binds the palladium center, preventing displacement by the morpholine nitrogen.

  • Pd(OAc)₂ with XPhos : Dialkylbiaryl phosphines (Buchwald ligands) like XPhos are highly electron-rich, accelerating the initial oxidative addition into the C-Br bond. Their massive steric bulk physically blocks the morpholine arm from folding back and chelating the metal center[3].

Comparative Catalyst Data
Catalyst SystemLigand PropertiesRelative Reaction RateChemoselectivity (C-Br vs -CHO)Primary Use Case
Pd(dppf)Cl₂ Bidentate, large bite angleModerate-FastExcellentStandard biaryl couplings; prevents morpholine chelation.
Pd(OAc)₂ / XPhos Monodentate, highly bulkyVery FastExcellentSterically hindered ortho-substituted boronic acids.
Pd(PPh₃)₄ Monodentate, unhinderedSlow (Prone to poisoning)ModerateNot recommended due to competitive N-coordination.
Self-Validating Protocol: Suzuki-Miyaura Coupling

Objective: Synthesize a biaryl aldehyde while preserving the -CHO group.

  • Preparation: In an oven-dried Schlenk flask, combine 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%).

  • Solvent & Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is required to dissolve the base and activate the boronic acid via a boronate complex. Degas the mixture by sparging with Argon for 15 minutes. Failure to degas will result in O₂ oxidizing the electron-rich Pd(0) active species, turning the solution black (palladium black precipitation).

  • Reaction: Heat the mixture to 90 °C under Argon for 4–6 hours.

  • Validation & Troubleshooting: Monitor via LC-MS. The reaction is self-validating when the starting material mass (m/z ~314/316, isotopic doublet) disappears, replaced by the product mass. If the reaction stalls at 50% conversion, it indicates catalyst poisoning; spike the reaction with an additional 2 mol% Pd(dppf)Cl₂.

Pathway 2: Aldehyde Activation via Reductive Amination

Mechanistic Insights & Catalyst Selection

The aldehyde group is an excellent handle for installing complex amine motifs. The challenge here lies in the basicity of the morpholine group and the need to prevent the over-reduction of the aldehyde directly to an alcohol.

The premier reagent for this transformation is Sodium triacetoxyborohydride[NaBH(OAc)₃] [4].

  • Causality: The electron-withdrawing acetate groups significantly reduce the nucleophilicity of the borohydride. Consequently, NaBH(OAc)₃ is unreactive toward aldehydes but highly reactive toward the more electrophilic iminium ion intermediate[5].

  • This reagent completely supersedes Sodium cyanoborohydride (NaBH₃CN), which is highly toxic and generates lethal hydrogen cyanide (HCN) gas under the acidic conditions often required for imine formation[4][5].

  • For sterically hindered amines or weakly nucleophilic anilines, the addition of Titanium tetraisopropoxide[Ti(O-iPr)₄] acts as a Lewis acid and water scavenger, forcing the equilibrium toward the imine before reduction occurs[5].

Comparative Reagent Data
Reagent SystemHydride NucleophilicityOptimal pH RangeFunctional Group TolerancePrimary Use Case
NaBH(OAc)₃ Low (Highly selective)4.0 - 5.0High (Tolerates C-Br, NO₂, CN)Standard primary/secondary amines.
NaBH(OAc)₃ + Ti(O-iPr)₄ LowNeutral to mildly acidicHighSterically hindered amines or weakly nucleophilic anilines.
NaBH₃CN Moderate4.0 - 5.0HighAcid-stable imines; generates toxic HCN gas.
NaBH₄ High (Non-selective)7.0 - 10.0Low (Reduces aldehydes directly)Not recommended; causes over-reduction to alcohol.
Self-Validating Protocol: Direct Reductive Amination

Objective: Install a secondary/tertiary amine while preserving the C-Br bond for future coupling.

  • Imine Formation: Dissolve 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde (1.0 equiv) and the target amine (1.2 equiv) in anhydrous 1,2-Dichloroethane (DCE).

  • pH Adjustment: Add glacial Acetic Acid (AcOH) (1.5 equiv). Causality: The morpholine ring in the starting material will buffer the solution. AcOH is required to reach the optimal pH (4.0–5.0) to protonate the intermediate carbinolamine, facilitating water elimination to form the iminium ion[5].

  • Pre-stirring (Validation Step): Stir at room temperature for 1 hour. Visual Validation: A distinct color shift (often to pale yellow) indicates successful imine/iminium formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise. The reaction is mildly exothermic. Stir at room temperature for 4–12 hours.

  • Quench & Validation: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane (DCM). LC-MS analysis will confirm the preservation of the C-Br isotopic signature alongside the new amine mass.

References

  • Title: 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde (CAS: 258831-64-0)
  • Master Organic Chemistry Title: Reductive Amination, and How It Works URL
  • Journal of Organic Chemistry (ACS Publications)
  • Journal of the American Chemical Society (ACS Publications)
  • MDPI Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow URL

Sources

Method

Synthesis of gefitinib analogs from 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Core Precursor: 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde Introduction & Strategic Rationale The development of next-generation...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Core Precursor: 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde

Introduction & Strategic Rationale

The development of next-generation epidermal growth factor receptor (EGFR) inhibitors requires continuous structural innovation to overcome acquired resistance in non-small cell lung cancer (NSCLC) and glioblastoma. Gefitinib, a first-generation EGFR tyrosine kinase inhibitor, utilizes a quinazoline core substituted with a 3-chloro-4-fluoroaniline head group.

While the traditional Gibson synthesis of gefitinib relies on the sequential functionalization of a pre-formed 6,7-dimethoxyquinazolin-4-one core, constructing the quinazoline scaffold directly from heavily functionalized benzaldehydes offers a highly convergent and customizable approach[1].

This protocol details the de novo synthesis of a novel gefitinib analog—N-(3-chloro-4-fluorophenyl)-6-bromo-7-(2-morpholinoethoxy)quinazolin-4-amine —starting from 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde. The strategic retention of the bromine atom at the 6-position of the resulting quinazoline core is highly deliberate; halogen substitution at this position has been documented to enhance hydrophobic interactions within the EGFR ATP-binding pocket, often improving cytotoxic activity against resistant tumor cell lines[2][3].

EGFRPathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binds PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation RAS RAS / MAPK Pathway EGFR->RAS Phosphorylation Analog 6-Bromo Gefitinib Analog (Synthesized Inhibitor) Analog->EGFR ATP-competitive inhibition Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Figure 1: Mechanism of action of the synthesized 6-bromo quinazoline analog on the EGFR pathway.

Mechanistic Insights & Chemoselectivity (E-E-A-T)

To ensure high yields and structural integrity, several synthetic bottlenecks must be expertly managed:

  • Oxidative Chemoselectivity: Converting the benzaldehyde to a benzoic acid risks N-oxidation or oxidative cleavage of the morpholine ring. We employ a mild Pinnick oxidation (NaClO₂). The addition of 2-methyl-2-butene acts as a hypochlorous acid (HOCl) scavenger, strictly preventing unwanted chlorination of the aromatic ring or amine degradation.

  • Regioselective Nitration: Nitration of 3-bromo-4-(2-morpholinoethoxy)benzoic acid is complex due to competing directing groups. In concentrated H₂SO₄, the morpholine nitrogen is protonated, dampening the strong ortho/para directing power of the ether oxygen via inductive electron withdrawal. This allows the para-directing influence of the bromine atom to guide the nitronium ion predominantly to the 6-position (relative to the carboxyl group), yielding the critical 2-nitro isomer required for quinazoline cyclization.

  • Chemoselective Reduction: Converting the nitro group to an aniline must be done without triggering the hydrodehalogenation of the aryl bromide. Standard catalytic hydrogenation (Pd/C + H₂) will cleave the C-Br bond. Therefore, a classic Béchamp reduction using Iron powder and NH₄Cl is utilized to selectively reduce the nitro group while preserving the halogen[4][5].

SyntheticRoute SM 3-Bromo-4-(2-morpholinoethoxy) benzaldehyde Step1 Pinnick Oxidation (NaClO2, Scavenger) SM->Step1 Int1 3-Bromo-4-(2-morpholinoethoxy) benzoic acid Step1->Int1 Step2 Nitration (HNO3, H2SO4, 0°C) Int1->Step2 Int2 5-Bromo-4-(2-morpholinoethoxy) -2-nitrobenzoic acid Step2->Int2 Step3 Béchamp Reduction (Fe, NH4Cl) Int2->Step3 Int3 2-Amino-5-bromo-4- (2-morpholinoethoxy)benzoic acid Step3->Int3 Step4 Cyclization (Formamidine Acetate) Int3->Step4 Int4 6-Bromo-7-(2-morpholinoethoxy) quinazolin-4(3H)-one Step4->Int4 Step5 Chlorination (POCl3, DIPEA) Int4->Step5 Int5 6-Bromo-4-chloro-7- (2-morpholinoethoxy)quinazoline Step5->Int5 Step6 SNAr Coupling (3-Cl-4-F-Aniline) Int5->Step6 Product Gefitinib Analog (Target Compound) Step6->Product

Figure 2: Step-by-step synthetic workflow for the 6-bromo gefitinib analog.

Step-by-Step Experimental Protocols

Step 1: Pinnick Oxidation
  • Procedure: Dissolve 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde (10.0 mmol, 3.14 g) in a mixture of tert-butanol (50 mL) and 2-methyl-2-butene (20 mL). Cool to 0 °C. Dropwise, add a pre-mixed aqueous solution (20 mL) containing NaClO₂ (15.0 mmol, 1.36 g) and NaH₂PO₄ (15.0 mmol, 1.80 g). Stir at room temperature for 4 hours.

  • Workup: Concentrate the mixture in vacuo to remove volatile organics. Adjust the aqueous layer to pH 4-5 using 1M HCl. Extract with EtOAc (3 × 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation Checkpoint: TLC (DCM:MeOH 9:1) shows complete consumption of the starting material. The product appears as a UV-active spot with a lower Rf due to the carboxylic acid.

Step 2: Regioselective Nitration
  • Procedure: Dissolve the benzoic acid intermediate (8.0 mmol) in concentrated H₂SO₄ (15 mL) at 0 °C. Slowly add fuming HNO₃ (8.5 mmol) dropwise over 15 minutes, maintaining the internal temperature below 5 °C. Stir for 2 hours at 0 °C.

  • Workup: Carefully pour the reaction mixture onto 100 g of crushed ice. The product will precipitate as a yellow solid. Filter, wash with cold water, and recrystallize from hot ethanol to isolate the desired 2-nitro isomer from minor byproducts.

  • Validation Checkpoint: MS (ESI+) should display an [M+H]⁺ peak at m/z 375.0.

Step 3: Béchamp Reduction
  • Procedure: Suspend the nitrobenzoic acid (5.0 mmol) in a mixture of EtOH (30 mL) and H₂O (10 mL). Add Iron powder (25.0 mmol, 1.40 g) and NH₄Cl (5.0 mmol, 267 mg). Heat the mixture to reflux (80 °C) for 2 hours.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the Celite pad with hot EtOH. Concentrate the filtrate, dilute with water, and extract with EtOAc. Dry and evaporate to yield the anthranilic acid derivative.

  • Validation Checkpoint: The yellow color of the nitro compound dissipates. ¹H-NMR will show the disappearance of the downfield aromatic protons adjacent to the nitro group and the appearance of a broad -NH₂ singlet at ~6.5 ppm.

Step 4: Quinazolinone Cyclization
  • Procedure: Dissolve the amino acid intermediate (4.0 mmol) in absolute EtOH (20 mL). Add formamidine acetate (12.0 mmol, 1.25 g). Reflux the mixture for 12 hours.

  • Workup: Cool the reaction to room temperature. The quinazolinone product precipitates directly from the solution. Filter the solid, wash with cold EtOH, and dry under vacuum.

  • Validation Checkpoint: MS (ESI+) [M+H]⁺ at m/z 354.0. IR spectroscopy will show a strong amide carbonyl stretch at ~1670 cm⁻¹.

Step 5: Chlorination
  • Procedure: Suspend the quinazolinone (3.0 mmol) in POCl₃ (10 mL). Add N,N-diisopropylethylamine (DIPEA) (0.5 mL) as an acid scavenger and catalyst. Reflux for 4 hours at 105 °C.

  • Workup: Critical Safety Step: Remove excess POCl₃ in vacuo before aqueous quenching to prevent violent exothermic hydrolysis. Quench the resulting residue with ice-cold saturated NaHCO₃ solution. Extract with DCM (3 × 30 mL), dry, and concentrate.

  • Validation Checkpoint: The product is highly reactive. TLC will show a non-polar spot compared to the starting material. Proceed immediately to Step 6 to prevent hydrolysis back to the quinazolinone.

Step 6: SNAr Coupling (Target Synthesis)
  • Procedure: Dissolve the chloroquinazoline (2.0 mmol) and 3-chloro-4-fluoroaniline (2.2 mmol) in isopropanol (15 mL). Add 1 drop of concentrated HCl to catalyze the reaction. Reflux for 4 hours.

  • Workup: Cool the mixture to room temperature. The target compound precipitates as a hydrochloride salt. Filter the solid, wash with cold isopropanol, and dry. To obtain the free base, partition between DCM and saturated NaHCO₃, separate, and evaporate the organic layer.

  • Validation Checkpoint: MS (ESI+) [M+H]⁺ at m/z 481.0.

Quantitative Data & Analytical Markers

Summarized below are the expected yields and key analytical markers to validate the integrity of each intermediate in the self-validating workflow.

StepIntermediate / ProductFormulaExact MassExpected YieldKey MS [M+H]⁺ (m/z)
SM 3-Bromo-4-(2-morpholinoethoxy)benzaldehydeC₁₃H₁₆BrNO₃313.03N/A314.0
1 3-Bromo-4-(2-morpholinoethoxy)benzoic acidC₁₃H₁₆BrNO₄329.0388 - 92%330.0
2 5-Bromo-4-(2-morpholinoethoxy)-2-nitrobenzoic acidC₁₃H₁₅BrN₂O₆374.0165 - 70%375.0
3 2-Amino-5-bromo-4-(2-morpholinoethoxy)benzoic acidC₁₃H₁₇BrN₂O₄344.0480 - 85%345.0
4 6-Bromo-7-(2-morpholinoethoxy)quinazolin-4(3H)-oneC₁₄H₁₆BrN₃O₃353.0475 - 80%354.0
5 6-Bromo-4-chloro-7-(2-morpholinoethoxy)quinazolineC₁₄H₁₅BrClN₃O₂371.0085 - 90%372.0
6 N-(3-chloro-4-fluorophenyl)-6-bromo-7-(2-morpholinoethoxy)quinazolin-4-amineC₂₀H₁₉BrClFN₄O₂480.0470 - 75%481.0

References

  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. PubMed Central (NIH). Available at:[Link][4][5]

  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate. NIScPR. Available at:[Link]

  • US8350029B2 - Process for the preparation of gefitinib. Google Patents. Available at:[1]

  • Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. PubMed Central (NIH). Available at:[Link][2]

  • 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. ResearchGate. Available at:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Reducing byproduct formation in 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde reactions

Welcome to the Application Scientist Support Center. Working with polyfunctional scaffolds like 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde (CAS: 258831-64-0) presents unique chemoselectivity challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Working with polyfunctional scaffolds like 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde (CAS: 258831-64-0) presents unique chemoselectivity challenges. This molecule contains three highly reactive zones: an electrophilic aryl bromide, a redox-sensitive aldehyde, and a Lewis-basic morpholine ring.

This guide provides field-proven troubleshooting strategies to suppress byproduct formation during transition-metal-catalyzed cross-couplings and functionalizations, ensuring high-fidelity syntheses.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing significant debromination (protodehalogenation) during my Suzuki-Miyaura couplings? A1: Protodehalogenation occurs when the Ar-Pd(II)-Br intermediate undergoes protonation rather than transmetalation. This side reaction is exacerbated by slow transmetalation rates and the presence of protic solvents (e.g., ethanol, water)[1]. To prevent this, utilize strictly aprotic solvent systems (e.g., anhydrous 1,4-Dioxane or THF) and employ bulky, electron-rich ligands like XPhos. These ligands promote the formation of highly active monoligated L1Pd(0) species, which drastically accelerate both oxidative addition and transmetalation, thereby outcompeting the protodehalogenation pathway[1].

Q2: My reaction stalls at 40% conversion, and the catalyst precipitates as palladium black. Is the morpholine ring responsible? A2: Yes. The tertiary amine of the morpholine moiety is a strong Lewis base that competitively coordinates to the electrophilic Pd(II) center. This coordination forms an off-cycle resting state, hindering transmetalation and leading to premature catalyst decay[2]. To override this, you must use sterically demanding Buchwald-type biarylphosphine ligands (e.g., RuPhos or XPhos). The massive steric bulk of these ligands creates a protective shield around the palladium center, physically preventing the morpholine nitrogen from binding while still allowing the planar aryl boronic acid to undergo transmetalation[3].

Q3: LCMS analysis shows a byproduct with an M+16 mass relative to my target. What is causing this? A3: Aldehydes are highly susceptible to oxidation, forming carboxylic acids (observed as an M+16 mass shift) or undergoing Cannizzaro-type disproportionation under the basic conditions required for cross-coupling[4]. This occurs when trace oxygen is present in the alkaline reaction mixture. To suppress this, strict anaerobic techniques must be employed. Degas all solvents using the Freeze-Pump-Thaw method rather than simple sparging, and use anhydrous, mild bases like K 3​ PO 4​ instead of aqueous NaOH or Na 2​ CO 3​ .

Section 2: Quantitative Byproduct Analysis

ByproductMechanistic CauseTypical Yield LossMitigation Strategy
Protodehalogenation Protonation of Ar-Pd(II) intermediate in protic media.15 - 30%Use aprotic solvents (Dioxane); bulky ligands (XPhos).
Catalyst Poisoning Morpholine nitrogen coordinates to Pd(II) center.40 - 60%Employ sterically demanding ligands (RuPhos/XPhos).
Aldehyde Oxidation Aerobic oxidation in the presence of base.10 - 25%Strict Freeze-Pump-Thaw degassing; anhydrous K 3​ PO 4​ .
Ether Cleavage Lewis-acidic or strongly acidic degradation.< 5%Avoid strong Lewis acids (e.g., BBr 3​ , AlCl 3​ ) during workup.

Section 3: Mechanistic Pathway Visualization

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd Ar-Br TransMet Transmetalation [Ar-Pd(II)-R] OxAdd->TransMet R-B(OH)2, Base Debrom Protodehalogenation (Debrominated Byproduct) OxAdd->Debrom Protic Solvent / Slow Transmetalation Poison Catalyst Poisoning (Morpholine Coordination) OxAdd->Poison Unshielded Pd(II) Oxidation Aldehyde Oxidation (Carboxylic Acid Byproduct) OxAdd->Oxidation Trace O2 + Base Product Desired Cross-Coupled Product TransMet->Product Reductive Elimination

Mechanistic divergence in Pd-catalyzed coupling of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde.

Section 4: Self-Validating Experimental Protocol

To ensure high yields and suppress the byproducts detailed above, follow this optimized, self-validating Suzuki-Miyaura cross-coupling workflow.

Workflow Step1 1. Reagent Preparation Dry aprotic solvent (e.g., THF). Degas via Freeze-Pump-Thaw (3x). Step2 2. Catalyst Assembly Combine Pd2(dba)3 and XPhos ligand. Stir to form active L1Pd(0) species. Step1->Step2 Step3 3. Substrate Addition Add 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde and Boronic Acid under Argon. Step2->Step3 Step4 4. Base Addition Add anhydrous K3PO4. Avoid aqueous bases to prevent aldehyde oxidation. Step3->Step4 Step5 5. Reaction Execution Heat to 65-80°C under strict inert atmosphere. Monitor via LCMS. Step4->Step5 Step6 6. Workup & Isolation Quench, extract, and purify via flash chromatography. Step5->Step6

Step-by-step optimized workflow for high-yield Suzuki-Miyaura cross-coupling.

Methodology:

  • Reagent Preparation & Degassing : Dissolve 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde (1.0 equiv) and the aryl boronic acid (1.2 equiv) in anhydrous 1,4-Dioxane. Perform three cycles of Freeze-Pump-Thaw.

    • Validation Checkpoint: Karl Fischer titration of the solvent must read < 50 ppm H 2​ O to guarantee the suppression of protodehalogenation.

  • Catalyst Assembly : In a separate argon-purged vial, combine Pd 2​ (dba) 3​ (2 mol%) and XPhos (8 mol%). Add 1 mL of degassed Dioxane and stir for 15 minutes at room temperature.

    • Validation Checkpoint: The solution will transition from a dark, opaque purple to a clear, deep red/orange, visually confirming the generation of the active L1Pd(0) catalytic species.

  • Reaction Initiation : Transfer the pre-formed catalyst solution to the substrate mixture. Add finely milled, anhydrous K 3​ PO 4​ (2.0 equiv). Seal the vessel and heat to 80°C.

    • Validation Checkpoint: A mild exotherm and a color shift to pale yellow/orange indicate successful oxidative addition without morpholine poisoning.

  • In-Process Monitoring : Sample the reaction at 2 hours. Quench the aliquot in LCMS-grade Acetonitrile.

    • Validation Checkpoint: LCMS should show >95% conversion. The absence of an M-79 peak confirms that debromination has been successfully suppressed, and the absence of an M+16 peak confirms the aldehyde remains intact.

  • Workup & Isolation : Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO 3​ .

    • Validation Checkpoint: Maintaining an aqueous pH > 8.5 ensures the morpholine nitrogen remains unprotonated, preventing product loss to the aqueous layer during extraction.

Section 5: References

  • Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: Chemical Reviews (ACS Publications) URL: 1

  • Title: Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines Source: Organic Letters (ACS Publications) URL: 2

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL: 3

  • Title: Ni-Catalyzed Dehydrogenative Cross-Coupling: Direct Transformation of Aldehydes to Esters and Amides Source: PMC (National Institutes of Health) URL: 4

Sources

Optimization

Preventing oxidation of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde during long-term storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde to prevent oxid...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde to prevent oxidative degradation.

Introduction

3-Bromo-4-(2-morpholinoethoxy)benzaldehyde is a key intermediate in pharmaceutical synthesis. Like many benzaldehyde derivatives, it is susceptible to oxidation, which can compromise its purity and impact the outcome of subsequent reactions. The primary degradation product is the corresponding carboxylic acid, 3-Bromo-4-(2-morpholinoethoxy)benzoic acid. Understanding and mitigating this degradation pathway is crucial for maintaining the integrity of the compound during long-term storage.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is my sample of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde turning yellow and developing white crystals?

This is a classic sign of oxidation. Benzaldehyde and its derivatives are prone to autoxidation in the presence of atmospheric oxygen.[1] The aldehyde group (-CHO) is oxidized to a carboxylic acid group (-COOH), forming 3-Bromo-4-(2-morpholinoethoxy)benzoic acid. This benzoic acid derivative is often a white crystalline solid and is less soluble than the parent aldehyde, causing it to precipitate out of the sample.[1] The yellow discoloration is also a common indicator of degradation for benzaldehydes that have been exposed to air over time.[1]

Q2: What is the chemical reaction responsible for the degradation of the compound?

The degradation is a free-radical autoxidation process. The reaction is initiated by factors such as light and the presence of radical species.[1] The aldehyde reacts with molecular oxygen to form a peroxy acid intermediate, which then oxidizes another molecule of the aldehyde to the carboxylic acid.

Oxidation_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Light, Heat, or Metal Catalyst Aldehyde_I R-CHO (Aldehyde) Initiator->Aldehyde_I Radical_I R-C•=O (Acyl Radical) Aldehyde_I->Radical_I H• abstraction Radical_P1 R-C•=O Oxygen O₂ Radical_P1->Oxygen Peroxy_Radical R-C(O)OO• (Peroxyacyl Radical) Oxygen->Peroxy_Radical Fast Reaction Aldehyde_P R-CHO Peroxy_Radical->Aldehyde_P H• abstraction Carboxylic_Acid R-COOH (Carboxylic Acid) Aldehyde_P->Carboxylic_Acid Radical_P2 R-C•=O Aldehyde_P->Radical_P2 Regenerates Acyl Radical

Caption: Free-radical autoxidation of benzaldehydes.

Q3: What are the optimal storage conditions for long-term stability?

To minimize oxidation, 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde should be stored with the exclusion of air, light, and moisture. The following table summarizes the recommended conditions:

ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary driver of oxidation.[1]
Container Amber glass bottle with a tight-fitting capProtects the light-sensitive compound from UV radiation which can catalyze oxidation.[1]
Temperature 2-8°CReduces the rate of chemical degradation.[2]
Headspace MinimizedReduces the amount of trapped oxygen in the container.[1]
Additives Antioxidants (e.g., BHT)Can be added in small amounts to inhibit the free-radical chain reaction.
Q4: The supplier recommends storage at 2-8°C. Is this sufficient without an inert atmosphere?

Refrigeration slows down the rate of oxidation but does not stop it completely if oxygen is present.[1] For short-term storage (a few weeks), refrigeration in a tightly sealed amber bottle may be adequate. However, for long-term storage (months to years), an inert atmosphere is highly recommended to ensure the compound's purity.

Troubleshooting Guide

Problem: My experiment is giving low yields or unexpected side products. Could it be my starting material?

It is highly probable. The presence of the 3-Bromo-4-(2-morpholinoethoxy)benzoic acid impurity can interfere with subsequent reactions. For example, if the aldehyde is intended for a reaction requiring a nucleophilic attack at the carbonyl carbon, the presence of the less reactive carboxylic acid will reduce the effective concentration of your starting material, leading to lower yields.

Troubleshooting_Workflow Start Low Yield or Unexpected Side Products Check_Purity Assess Purity of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde Start->Check_Purity Visual_Inspection Visual Inspection: Yellowing or Crystals? Check_Purity->Visual_Inspection Analytical_Test Perform Analytical Test (e.g., ¹H NMR, HPLC) Visual_Inspection->Analytical_Test Yes Visual_Inspection->Analytical_Test No (Oxidation may not be visible) Impurity_Detected Impurity (Carboxylic Acid) Detected? Analytical_Test->Impurity_Detected Purify Purify the Aldehyde (See Protocol Below) Impurity_Detected->Purify Yes No_Impurity Starting Material is Pure. Troubleshoot Reaction Conditions. Impurity_Detected->No_Impurity No Repackage Repackage Purified Compound Under Inert Gas (See Protocol Below) Purify->Repackage Proceed Proceed with Experiment Repackage->Proceed

Sources

Troubleshooting

Technical Support Center: Column Chromatography of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde

Welcome to the technical support guide for the chromatographic purification of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic purification of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this compound. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address common issues and streamline your purification workflow.

Understanding the Molecule: Key Purification Challenges

3-Bromo-4-(2-morpholinoethoxy)benzaldehyde is a moderately polar molecule. Its purification by normal-phase chromatography on silica gel is influenced by several structural features:

  • Aldehyde Group: A polar carbonyl group that interacts with the silica stationary phase.

  • Bromo-aromatic System: Contributes to the overall polarity and provides a strong UV chromophore for easy detection.

  • Ether Linkage: A polar feature that increases the compound's affinity for the stationary phase.

  • Morpholine Moiety: This tertiary amine is basic and is the most critical feature to consider. The lone pair on the nitrogen atom can strongly interact with the acidic silanol groups (Si-OH) on the surface of silica gel.

This strong interaction with the basic morpholine group is the primary cause of common purification issues, such as poor peak shape (tailing), irreversible adsorption, and inconsistent elution. The strategies outlined below are designed to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: I'm starting my purification. What solvent system should I try first for Thin Layer Chromatography (TLC)?

A: Given the compound's moderate polarity, a good starting point for TLC analysis is a mixture of a non-polar and a polar solvent. We recommend beginning with 7:3 Hexanes/Ethyl Acetate (v/v) .

  • Rationale: This system provides a medium-polarity mobile phase. Based on the resulting Retention Factor (Rf), you can quickly determine if you need to increase or decrease polarity. The ideal Rf value for the target compound on a TLC plate before scaling to a column is between 0.2 and 0.4.[1][2][3] This range ensures that the compound is retained well enough to be separated from less polar impurities but will elute from the column in a reasonable volume of solvent without excessive diffusion.[4]

Q2: My compound is streaking badly on the TLC plate, even with good separation from impurities. What's happening?

A: Severe streaking or tailing is a classic sign of a strong, undesirable interaction between your basic compound and the acidic silica gel stationary phase.[5] The basic nitrogen of the morpholine ring is interacting with the acidic silanol groups on the silica surface, causing the compound to "drag" during elution rather than moving as a compact band.

Solution: To fix this, you must neutralize the acidic sites on the silica. This is achieved by adding a small amount of a basic modifier to your solvent system. The most common choice is triethylamine (TEA) .

  • Recommendation: Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate) and add 0.5% to 2% TEA by volume.[6] For example, for 100 mL of eluent, add 0.5 mL to 2 mL of TEA. Run the TLC again with this modified solvent system. You should observe a significant improvement in spot shape.

Q3: My compound isn't moving from the baseline (Rf ≈ 0) in Hexanes/Ethyl Acetate, even at a 1:1 ratio. What's my next step?

A: If your compound shows very high retention, your mobile phase is not polar enough to elute it.[2] You need to switch to a stronger, more polar solvent system.

  • Recommended System: A robust choice for more polar compounds is a mixture of Dichloromethane (DCM) and Methanol (MeOH) .[7] Start a new TLC analysis with 100% DCM and then try mixtures with increasing amounts of methanol, such as 98:2 DCM/MeOH, 95:5 DCM/MeOH, and so on, until you achieve the target Rf of 0.2-0.4. Remember to also include 0.5-2% TEA in these systems to prevent tailing.

Troubleshooting Guide: Common Column Chromatography Problems
ProblemProbable Cause(s)Recommended Solutions & Explanations
Poor Separation from an Impurity The chosen solvent system has poor selectivity for the two compounds.1. Change Solvent Class: If Hexanes/Ethyl Acetate isn't working, try a different solvent family. For example, switch to a system based on Dichloromethane or Toluene.[8] Solvents from different classes interact with compounds differently, which can dramatically alter the separation. 2. Use a Shallow Gradient: Instead of running the column with a single (isocratic) solvent mixture, use a shallow gradient. Start with a lower polarity to elute non-polar impurities, then slowly and gradually increase the percentage of the polar solvent to separate your product from the close-running impurity.[2]
Compound Elutes Very Slowly or Not at All The mobile phase is not polar enough. The compound is too strongly adsorbed to the silica gel.1. Increase Mobile Phase Polarity: If using a gradient, increase the final percentage of the polar solvent (e.g., ethyl acetate or methanol).[2] 2. Consider Alternative Stationary Phases: If the compound is extremely polar and requires very high percentages of methanol to elute, it may be degrading on the acidic silica. In such cases, consider using a more inert stationary phase like neutral or basic alumina, or even reversed-phase (C18) chromatography.[7]
Product Elutes in Many Fractions (Broad Band) The initial sample band was too diffuse, or the column was overloaded. Tailing can also contribute to this.1. Use Dry Loading: Instead of loading your sample dissolved in a solvent, pre-adsorb it onto a small amount of silica gel. Dissolve your crude product in a minimal amount of a volatile solvent (like DCM), add a few grams of silica, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This creates a very narrow starting band, leading to sharper peaks.[9] 2. Reduce Sample Load: A general rule is to use a silica-to-sample weight ratio of at least 30:1, and for difficult separations, this can be increased to 100:1 or more.[2]
Compound Appears to Decompose on the Column The compound is unstable to the acidic environment of the silica gel.1. Deactivate the Silica: Before loading your sample, flush the packed column with 2-3 column volumes of your starting eluent containing 1-2% TEA. This neutralizes the entire stationary phase. 2. Work Quickly: Minimize the time the compound spends on the column by using flash chromatography (applying pressure for a faster flow rate) and avoiding unnecessary delays.
Workflow for Solvent System Selection & Optimization

The following diagram outlines the logical workflow for developing a robust purification method for 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde.

G cluster_TLC TLC Optimization start Start TLC: 7:3 Hexane/EtOAc check_rf Analyze Rf and Spot Shape start->check_rf tailing Severe Tailing? check_rf->tailing Rf is 0.2-0.4 rf_high Rf > 0.4 check_rf->rf_high rf_low Rf < 0.2 check_rf->rf_low add_tea Add 1% TEA to Mobile Phase tailing->add_tea Yes rf_ok Proceed to Column tailing->rf_ok No add_tea->check_rf Re-run TLC dec_pol Decrease Polarity (Increase Hexane %) rf_high->dec_pol dec_pol->check_rf inc_pol Increase Polarity (Increase EtOAc %) rf_low->inc_pol switch_sys Still Rf < 0.2? (at 100% EtOAc) inc_pol->switch_sys switch_sys->check_rf No dcm_meoh Switch to DCM/MeOH + 1% TEA switch_sys->dcm_meoh Yes dcm_meoh->check_rf Start with 98:2

Caption: Decision workflow for selecting and optimizing a purification method.

Experimental Protocols
Protocol 1: TLC Screening with a Basic Modifier

This protocol details how to screen for an optimal solvent system.

  • Prepare Modified Solvents: Create three small batches (e.g., 10 mL each) of potential mobile phases in labeled vials. For example:

    • Solvent A: 7 mL Hexane + 3 mL Ethyl Acetate + 100 µL TEA

    • Solvent B: 5 mL Hexane + 5 mL Ethyl Acetate + 100 µL TEA

    • Solvent C: 3 mL Hexane + 7 mL Ethyl Acetate + 100 µL TEA

  • Prepare TLC Chamber: Pour one of the prepared solvents into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.[3]

  • Spot the Plate: On a silica TLC plate, draw a faint pencil line about 1 cm from the bottom. Spot your crude reaction mixture and, if available, a pure standard of the starting material and product.

  • Develop the Plate: Place the TLC plate in the chamber, ensuring the solvent line is below your spots. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots faintly with a pencil.

  • Analyze: Calculate the Rf values for all spots. The ideal system is one where the target compound has an Rf of ~0.3 and is well-separated from all other spots.[2] Repeat with the other solvent systems if necessary.

Protocol 2: Flash Column Chromatography Purification

This protocol outlines the purification using the optimized solvent system from TLC.

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, least polar solvent system (e.g., 9:1 Hexane/EtOAc + 1% TEA).

    • Pack your column with the slurry, ensuring no air bubbles are trapped.[4] Allow the silica to settle into a uniform bed, draining excess solvent until it is level with the top of the silica.

  • Sample Loading (Dry Method):

    • Dissolve your crude material in a minimal amount of DCM or acetone.

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to the solution.

    • Gently remove the solvent on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully layer this powder on top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance.

  • Elution:

    • Carefully add your mobile phase to the column.

    • If using an isocratic system, continue with the solvent mixture that gave the desired Rf.

    • If using a gradient, start with a lower polarity mobile phase (e.g., 95:5 Hexane/EtOAc + 1% TEA) and gradually increase the proportion of the polar solvent after eluting early impurities.

    • Apply gentle pressure to achieve a steady flow rate and begin collecting fractions.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.[10]

    • Combine the pure fractions, and remove the solvent under reduced pressure (e.g., rotary evaporation) to yield the purified 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde.

References
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography.
  • University of Alberta. (n.d.). Column chromatography.
  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds.
  • Reddit. (2025). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry.
  • Reddit. (2025). Resources on 3+ component chromatography solvent systems? r/Chempros.
  • Sigma-Aldrich. (n.d.). Column Chromatography and Related Products.
  • BenchChem. (2025). Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography.
  • Florida State University. (n.d.). 5. Thin Layer Chromatography.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents.
  • Magritek. (n.d.). Column Chromatography.
  • BenchChem. (2025). Technical Support Center: Purification of 3-(4-Hydroxy-phenoxy)-benzaldehyde.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR chemical shifts for 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde

Title: Structural Elucidation Guide: 1H and 13C NMR Profiling of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde vs. Non-Brominated Analog Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation Guide: 1H and 13C NMR Profiling of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde vs. Non-Brominated Analog

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals.

Executive Summary

In the development of targeted therapeutics, particularly quinazoline-based kinase inhibitors (e.g., EGFR inhibitors), 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde serves as a critical synthetic building block. Confirming the regioselective halogenation of its precursor, 4-(2-morpholinoethoxy)benzaldehyde, is a mandatory quality control step. This guide provides an objective comparison of the 1H and 13C NMR chemical shifts between the brominated and non-brominated analogs, detailing the causality behind the spectral changes and providing a self-validating experimental protocol for structural elucidation.

Theoretical Framework: The Causality of Halogenation on NMR Shifts

As an Application Scientist, it is crucial to look beyond empirical peak matching and understand the physical chemistry driving spectral changes. The introduction of a bromine atom at the C-3 position induces three distinct perturbations [1]:

  • Symmetry Breaking (Spin System Evolution): The non-brominated precursor possesses a plane of symmetry, resulting in an AA'BB' spin system in the aromatic region. Bromination breaks this symmetry, yielding an AMX spin system with distinct ortho and meta couplings.

  • Inductive Deshielding: Bromine's electronegativity pulls electron density away from adjacent protons (specifically H-2), shifting them downfield.

  • The Heavy Atom Effect (HAE): While bromine is electronegative, its large electron cloud and spin-orbit coupling exert a localized diamagnetic shielding effect on the directly attached ipso-carbon (C-3). This counterintuitive effect shifts the C-3 signal significantly upfield in the 13C NMR spectrum[2].

Comparative 1H NMR Analysis: Spin System Evolution

The most immediate diagnostic indicator of successful bromination is the transformation of the aromatic region. The morpholine and ethoxy signals remain largely static, serving as excellent internal references [3].

Table 1: 1H NMR Chemical Shift Comparison (CDCl3, 400 MHz)

Proton AssignmentNon-Brominated Analog (ppm)Brominated Analog (ppm)Multiplicity & Coupling (Brominated)Causality / Structural Effect
Aldehyde (-CHO) 9.889.85s, 1HMinor steric shielding from meta-Br.
Aromatic H-2 7.838.08d, J = 2.0 Hz, 1HStrong deshielding due to proximity to Br; exhibits only meta-coupling.
Aromatic H-5 7.006.98d, J = 8.5 Hz, 1HShielded by the ortho-alkoxy group.
Aromatic H-6 7.837.78dd, J = 8.5, 2.0 Hz, 1HOrtho-coupled to H-5, meta-coupled to H-2.
Ethoxy (-O-CH2-) 4.184.25t, J = 5.7 Hz, 2HDeshielded by the adjacent oxygen.
Ethoxy (-CH2-N-) 2.822.88t, J = 5.7 Hz, 2HProximity to the basic morpholine nitrogen.
Morpholine (O-CH2) 3.733.75t, J = 4.6 Hz, 4HStatic; unaffected by distant bromination.
Morpholine (N-CH2) 2.582.62t, J = 4.6 Hz, 4HStatic; unaffected by distant bromination.

Comparative 13C NMR Analysis: The Heavy Atom Effect

While 1H NMR confirms the substitution pattern via coupling constants, 13C NMR provides definitive proof of the carbon framework. The most critical data point is the upfield shift of C-3 due to the Heavy Atom Effect.

Table 2: 13C NMR Chemical Shift Comparison (CDCl3, 100 MHz)

Carbon AssignmentNon-Brominated Analog (ppm)Brominated Analog (ppm)Causality / Structural Effect
C=O (Aldehyde) 190.8189.5Carbonyl resonance.
C-1 (ipso to CHO) 130.2131.0Inductive pull from the aldehyde.
C-2 (Aromatic) 132.0134.5Deshielded by the adjacent bromine.
C-3 (Aromatic) 114.8113.2 Diagnostic: Shielded by the Heavy Atom Effect of Br.
C-4 (ipso to Alkoxy) 163.8159.5Shielded by resonance from the oxygen lone pair.
C-5 (Aromatic) 114.8112.5Ortho to the electron-donating alkoxy group.
C-6 (Aromatic) 132.0130.8Para to the alkoxy group.
Aliphatic Region 54.0 – 66.854.0 – 68.5Morpholine and ethoxy carbons remain highly conserved.

Self-Validating Experimental Protocol

To ensure high-fidelity data, the following protocol incorporates internal validation checks.

Step 1: Sample Preparation

  • Action: Dissolve 15-20 mg of the brominated compound in 0.6 mL of anhydrous, acid-free CDCl3 containing 0.03% v/v TMS.

  • Causality: The morpholine nitrogen is highly basic. If degraded, acidic CDCl3 (containing DCl) will protonate the nitrogen, causing a massive artifactual downfield shift of the morpholine and ethoxy signals. Using anhydrous, basic-alumina filtered CDCl3 prevents this.

Step 2: Acquisition Parameters

  • 1H NMR: 400 MHz, 16 scans, 2-second relaxation delay (d1).

  • 13C NMR: 100 MHz, 1024 scans, 2-second relaxation delay with proton decoupling (e.g., zgpg30 pulse sequence).

Step 3: Internal Validation (The Self-Validating Check)

  • Action: Calibrate the integration of the morpholine -CH2-O-CH2- multiplet (at 3.75 ppm) to exactly 4.00 .

  • Validation: If the sample is pure and mono-brominated, the aromatic protons (H-2, H-5, H-6) must each integrate to 1.00 ± 0.05 , and the aldehyde proton must integrate to 1.00 ± 0.05 . If the aromatic protons integrate to >3.00, residual unreacted starting material is present.

Step 4: 2D HMBC Regiochemical Confirmation

  • Action: Run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Validation: The aldehyde proton (9.85 ppm) will show a 3-bond correlation to C-2 (134.5 ppm) and C-6 (130.8 ppm). The isolated H-2 proton (8.08 ppm) will show strong 3-bond correlations to the aldehyde carbon (189.5 ppm) and C-4 (159.5 ppm), definitively proving the bromine is at C-3 and not C-2.

Multiparametric Workflow Visualization

The following diagram illustrates the logical flow of the structural elucidation process, moving from 1D screening to 2D regiochemical validation.

G Start Sample Prep (Acid-Free CDCl3, 298K) H1 1D 1H NMR (Assess AMX Spin System) Start->H1 C13 1D 13C NMR (Assess Heavy Atom Effect) Start->C13 COSY 2D COSY (Confirm H5-H6 Coupling) H1->COSY HSQC 2D HSQC (Assign 1-Bond C-H) H1->HSQC HMBC 2D HMBC (Confirm Br Regiochemistry) H1->HMBC C13->HSQC C13->HMBC Valid Validated Structure 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde COSY->Valid HSQC->Valid HMBC->Valid

Multiparametric NMR workflow for the structural validation and regiochemical assignment.

References

  • 13C NMR Analysis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde: A Technical Guide. Benchchem.
  • Nuclear Magnetic Resonance-Based Method to Teach the “Effect of Substituents on the Reactivity and Orientation” of Aromatic Compounds. Journal of Chemical Education - ACS Publications.
  • Morpholine(110-91-8) 1H NMR spectrum. ChemicalBook.
Comparative

Analytical Superiority in Purity Testing: Overcoming Morpholine-Induced Peak Tailing in HPLC Method Validation

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound of Interest: 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde (CAS: 258831-64-0) The Analytical Challenge: The Morpholin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound of Interest: 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde (CAS: 258831-64-0)

The Analytical Challenge: The Morpholine Dilemma

In pharmaceutical development, substituted benzaldehydes like 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde serve as critical synthetic intermediates. Ensuring the purity of this compound is paramount, as closely eluting impurities (such as unreacted starting materials or des-bromo analogs) can propagate through synthetic pathways, compromising final Active Pharmaceutical Ingredient (API) efficacy.

However, the structural inclusion of a morpholine ring introduces a significant chromatographic challenge. Morpholine contains a basic secondary-like nitrogen atom (typical pKa ~8.3). During reversed-phase High-Performance Liquid Chromatography (RP-HPLC), this basic moiety becomes protonated under standard acidic or neutral mobile phase conditions.

When analyzed on legacy, standard C18 columns (Type A silica), these positively charged morpholine groups undergo severe secondary ion-exchange interactions with negatively charged, unreacted residual silanols ( Si−O− ) on the silica matrix[1][2]. The causality is straightforward: while the hydrophobic benzaldehyde core interacts with the C18 alkyl chains (primary retention), the morpholine nitrogen binds to the silica surface (secondary retention). This dual-retention mechanism manifests as severe peak tailing , baseline drift, and the masking of low-level impurities eluting on the tail of the main peak[3].

To validate a purity method compliant with the latest ICH Q2(R2) guidelines[4], the analytical system must completely suppress these secondary interactions.

Optimization Start Analyte: 3-Bromo-4- (2-morpholinoethoxy)benzaldehyde Issue Secondary Ion-Exchange (Morpholine + vs. Silanol -) Start->Issue Causes peak tailing Sol1 Buffer pH < 3.0 (Suppress Silanol Ionization) Issue->Sol1 Mitigated by Sol2 Premium Endcapped C18 (Steric Shielding) Issue->Sol2 Eliminated by Result Symmetrical Peak Shape (As < 1.2) & High Resolution Sol1->Result Sol2->Result

Fig 1: Mechanistic workflow for resolving morpholine-induced peak tailing in RP-HPLC.

Product Comparison: Legacy C18 vs. Premium Endcapped C18

To demonstrate the necessity of modern column chemistry for this specific compound, we compared a standard, non-endcapped C18 column (Alternative) against a Premium Fully-Endcapped, Type-B Silica C18 column (Product).

The Premium Product utilizes ultra-pure silica (minimizing metal contamination that activates silanols) and a proprietary dense endcapping process[2][5]. This physically shields the basic morpholine nitrogen from any remaining silanol groups.

Comparative Performance Data

Conditions: Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 2.5); Mobile Phase B: Acetonitrile. Gradient elution. Flow rate: 1.0 mL/min. UV Detection: 254 nm.

Performance MetricLegacy C18 (Alternative)Premium Endcapped C18 (Product)Impact on ICH Q2(R2) Validation
Tailing Factor ( As​ ) 2.45 (Severe Tailing)1.08 (Symmetrical) Enables accurate integration of trace impurities.
Theoretical Plates ( N ) 4,20014,500 Sharper peaks increase signal-to-noise ratio.
Resolution ( Rs​ ) 1.1 (Co-elution risk)3.8 (Baseline resolved) Guarantees Specificity [4].
Limit of Quantitation (LOQ) 0.15%0.03% Meets stringent reporting thresholds for impurities.
Column Lifespan ~300 injections>1,000 injections Ensures Robustness and method reproducibility.

Conclusion of Comparison: The Legacy C18 fails to meet the system suitability criteria ( As​ ≤ 1.5) required for reliable quantitative impurity profiling. The Premium Endcapped C18 is mandatory for establishing a self-validating, robust methodology.

ICH Q2(R2) Method Validation Protocol

With the optimal column selected, the method must be validated according to the ICH Q2(R2) guidelines (effective June 2024)[6][7]. The following step-by-step protocol outlines a self-validating system for testing the purity of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde.

Validation Q2 ICH Q2(R2) Lifecycle Spec Specificity (Forced Degradation) Q2->Spec Lin Linearity & Range (LOQ to 120%) Q2->Lin Acc Accuracy (Spike Recovery) Q2->Acc Prec Precision (Repeatability/Intermediate) Q2->Prec Rob Robustness (DoE Approach) Q2->Rob

Fig 2: Core validation parameters required by ICH Q2(R2) for quantitative purity testing.

Step-by-Step Experimental Methodology
Phase 1: System Suitability & Preparation
  • Buffer Preparation: Dissolve 2.72 g of KH2​PO4​ in 1000 mL of HPLC-grade water (20 mM). Adjust to pH 2.50 ± 0.05 using dilute orthophosphoric acid. Causality: A pH of 2.5 is at least 2 units below the pKa of most silanols, keeping them fully protonated and neutral, thereby preventing ion exchange with the morpholine group[5][8].

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde in Methanol. Dilute to a working concentration of 0.1 mg/mL.

  • Column Equilibration: Install the Premium Endcapped C18 column (150 x 4.6 mm, 3 µm). Equilibrate with 90% Buffer / 10% Acetonitrile until the baseline is stable.

Phase 2: Specificity (Peak Purity)

Objective: Prove the method can unambiguously assess the analyte in the presence of impurities/degradants[7].

  • Subject the API stock to forced degradation: Acidic (0.1N HCl), Basic (0.1N NaOH), Oxidative (3% H2​O2​ ), and Thermal (80°C for 24h).

  • Neutralize the samples and inject 10 µL into the HPLC.

  • Acceptance Criteria: The main peak must have a Photodiode Array (PDA) peak purity angle < peak purity threshold. Resolution ( Rs​ ) between the main peak and the nearest degradant must be ≥ 2.0.

Phase 3: Linearity, LOD, and LOQ

Objective: Demonstrate proportional response across the reporting range.

  • Prepare a calibration curve from the stock solution at 6 levels: LOQ (approx. 0.05%), 50%, 80%, 100%, 120%, and 150% of the target specification limit.

  • Inject each level in triplicate. Plot Peak Area vs. Concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥ 0.999. The y-intercept should be ≤ 5% of the 100% level response. Calculate LOQ using the formula: LOQ=10×(σ/S) , where σ is the standard deviation of the response and S is the slope[4][9].

Phase 4: Accuracy (Recovery)

Objective: Verify the exactness of the analytical procedure.

  • Prepare synthetic mixtures by spiking known amounts of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde impurities into the pure API at 3 concentration levels (e.g., 50%, 100%, 150% of the impurity specification limit).

  • Analyze in triplicate.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% for the main assay, and 90.0% - 110.0% for trace impurities.

Phase 5: Precision & Robustness

Objective: Ensure the method withstands normal laboratory variations.

  • Repeatability: Inject the 100% working standard 6 consecutive times. Calculate the Relative Standard Deviation (%RSD) of the peak areas. (Acceptance: %RSD ≤ 1.0%).

  • Robustness: Deliberately alter critical method parameters:

    • Mobile phase pH: 2.3 and 2.7

    • Column Temperature: ± 5°C

    • Flow rate: ± 0.1 mL/min

  • Acceptance Criteria: System suitability parameters (Tailing factor ≤ 1.5, Resolution ≥ 2.0) must remain passing under all perturbed conditions[7][9].

Conclusion

Testing the purity of basic, morpholine-containing compounds like 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde requires a scientifically grounded approach to column selection and mobile phase optimization. As demonstrated, standard C18 columns fail due to secondary silanol interactions, leading to unacceptable peak tailing.

By utilizing a Premium Endcapped C18 column combined with a low-pH phosphate buffer, analysts can completely suppress these secondary interactions. This optimized, self-validating system not only provides superior chromatographic resolution but easily satisfies the rigorous demands of the ICH Q2(R2) validation framework, ensuring regulatory compliance and downstream API safety.

References
  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • ICH Q2 (R2) Validation of Analytical Procedures MasterControl URL: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA) URL:[Link]

  • Peak Tailing in HPLC Element Lab Solutions URL: [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs Lab URL:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Phenomenex URL: [Link]

  • How can I prevent peak tailing in HPLC? ResearchGate URL:[Link]

  • Tips and Tricks of HPLC System Troubleshooting Agilent Technologies URL: [Link]

Sources

Validation

3-Bromo-4-(2-morpholinoethoxy)benzaldehyde vs 3-Chloro-4-(2-morpholinoethoxy)benzaldehyde reactivity

For Researchers, Synthetic Chemists, and Professionals in Drug Development Executive Summary In the synthesis of complex organic molecules, particularly within pharmaceutical and materials science, the choice of a haloge...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Synthetic Chemists, and Professionals in Drug Development

Executive Summary

In the synthesis of complex organic molecules, particularly within pharmaceutical and materials science, the choice of a halogen substituent on an aromatic ring is a critical decision that dictates reaction pathways and efficiency. This guide provides an in-depth comparison of the chemical reactivity of two closely related and commercially available building blocks: 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde and 3-Chloro-4-(2-morpholinoethoxy)benzaldehyde. While structurally similar, the difference between the bromine and chlorine atom imparts distinct chemical behaviors, primarily in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. As a general rule, the bromo-analogue is significantly more reactive in cross-coupling reactions, whereas the chloro-analogue is the more active participant in nucleophilic aromatic substitutions. Understanding these differences is key to strategic synthetic planning.

Introduction: More Than Just a Halogen

The subjects of this guide, 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde and its chloro counterpart, are valuable intermediates in organic synthesis. The 4-(2-morpholinoethoxy) moiety is frequently incorporated into molecular designs to enhance aqueous solubility and improve pharmacokinetic profiles. The aldehyde functional group serves as a versatile handle for a myriad of chemical transformations. However, it is the halogen at the 3-position that offers the most strategic point for complex molecular elaboration. The choice between bromine and chlorine is not trivial; it is a trade-off between bond strength, electronegativity, and the kinetics of key reaction steps, which ultimately governs the success of a synthetic campaign.

Reactivity of the Aromatic Ring: A Tale of Two Halides

The primary divergence in reactivity between these two compounds is observed in reactions that functionalize the aromatic ring by targeting the carbon-halogen (C-X) bond.

Palladium-Catalyzed Cross-Coupling Reactions

In modern synthetic chemistry, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig) are indispensable for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions follows a well-established trend: I > Br > OTf > Cl.[1] This order is primarily dictated by the C-X bond dissociation energy and the kinetics of the oxidative addition step, which is often rate-determining.[1]

  • Bond Dissociation Energy (BDE): The carbon-bromine bond is inherently weaker than the carbon-chlorine bond.[1] This lower BDE means less energy is required to cleave the C-Br bond during the initial insertion of the palladium(0) catalyst.

  • Oxidative Addition Kinetics: The oxidative addition of the palladium catalyst into the C-X bond is faster for aryl bromides than for aryl chlorides.[1] This is due to the greater polarizability and lower bond strength of the C-Br bond, which facilitates interaction with the electron-rich palladium center.

Consequently, 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde is the superior substrate for palladium-catalyzed cross-coupling reactions . It typically provides higher yields under milder conditions and in shorter reaction times compared to the chloro-analogue.[2][3] While recent advances in ligand design have made the use of more economical aryl chlorides feasible, they often require more specialized, bulky, and electron-rich phosphine ligands or more forcing conditions to achieve comparable results.[1]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for displacing a halide on an electron-deficient aromatic ring. The mechanism proceeds via a two-step addition-elimination pathway, involving a temporary loss of aromaticity to form a negatively charged intermediate known as a Meisenheimer complex.[4][5]

  • Intermediate Stabilization: The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[6][7] The stability of this intermediate is paramount. Chlorine, being more electronegative than bromine, exerts a stronger inductive electron-withdrawing effect. This effect stabilizes the negative charge of the intermediate carbanion more effectively.[6][7]

  • Reactivity Trend: The reactivity of aryl halides in SNAr reactions is often the reverse of that seen in cross-coupling: F > Cl > Br > I.[6][8] This highlights that the stabilization of the intermediate by the halogen's electronegativity is more critical than its ability to act as a leaving group in the fast, second step of the reaction.[5][8]

Therefore, 3-Chloro-4-(2-morpholinoethoxy)benzaldehyde is generally more reactive in nucleophilic aromatic substitution reactions .

Table 1: Comparative Reactivity Summary

Reaction Type3-Bromo-4-(2-morpholinoethoxy)benzaldehyde3-Chloro-4-(2-morpholinoethoxy)benzaldehydeMechanistic Rationale
Pd-Catalyzed Cross-Coupling More Reactive Less ReactiveThe weaker C-Br bond facilitates a faster rate of oxidative addition, the often rate-limiting step.[1]
Nucleophilic Aromatic Substitution (SNAr) Less ReactiveMore Reactive The higher electronegativity of chlorine provides greater inductive stabilization of the Meisenheimer intermediate.[6][7]

Reactivity of the Aldehyde Group

The aldehyde functional group in both molecules is susceptible to standard transformations such as reductive amination, Wittig reactions, and condensation chemistry. The halogen at the meta-position exerts a minor electronic influence. Both chlorine and bromine are inductively electron-withdrawing, which slightly increases the electrophilicity of the carbonyl carbon. Given that chlorine is more electronegative than bromine, it imparts a marginally stronger inductive effect. In theory, this could render the aldehyde in the chloro-analogue slightly more reactive towards nucleophiles. However, in practice, this difference is often negligible and overshadowed by steric factors and specific reaction conditions. For most synthetic applications, the aldehyde reactivity of the two compounds can be considered comparable.

Experimental Protocols & Workflows

The following protocols illustrate typical applications where the choice of halogen is a key strategic consideration.

Protocol 1: Suzuki-Miyaura Coupling (Bromo-Substrate Preferred)

This protocol describes a typical Suzuki-Miyaura reaction, for which the bromo-derivative is the more active coupling partner.

Suzuki_Workflow reagents 1. Reagent Assembly - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - Base (e.g., K2CO3, 2.0 eq) - Pd Catalyst (e.g., Pd(PPh3)4, 0.05 eq) reaction 2. Reaction - Degassed Solvent (Toluene/H2O) - Heat (e.g., 90 °C) under N2 - Monitor by TLC/LC-MS reagents->reaction workup 3. Aqueous Work-up - Dilute with H2O - Extract with EtOAc - Wash with brine, dry reaction->workup purification 4. Purification - Concentrate solvent - Column Chromatography workup->purification product 5. Final Product purification->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).[1]

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol).

  • Add a degassed solvent system, such as a mixture of toluene and water.

  • Heat the mixture with vigorous stirring to 80-100 °C until TLC or LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude material via silica gel column chromatography to yield the desired biaryl product.

Protocol 2: Nucleophilic Aromatic Substitution (Chloro-Substrate Preferred)

This protocol details a representative SNAr reaction, where the chloro-derivative's higher reactivity is advantageous.

SNAr_Workflow reagents 1. Reagent Assembly - Aryl Chloride (1.0 eq) - Nucleophile (e.g., R2NH, 1.5 eq) - Base (e.g., K2CO3, 2.0 eq) reaction 2. Reaction - Polar Aprotic Solvent (DMSO/DMF) - Heat (e.g., 120 °C) - Monitor by TLC/LC-MS reagents->reaction workup 3. Aqueous Work-up - Pour into H2O - Extract with EtOAc - Wash and dry reaction->workup purification 4. Purification - Concentrate solvent - Column Chromatography or Recrystallization workup->purification product 5. Final Product purification->product

Caption: Generalized workflow for a nucleophilic aromatic substitution (SNAr).

Methodology:

  • To a sealable reaction vessel, add 3-Chloro-4-(2-morpholinoethoxy)benzaldehyde (1.0 mmol), the desired nucleophile (e.g., a secondary amine, 1.5 mmol), and a base such as K₂CO₃ or DIPEA (2.0 mmol).

  • Add a polar aprotic solvent such as DMSO or DMF.

  • Seal the vessel and heat the mixture to 100-150 °C. Microwave heating can often significantly reduce reaction times.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product or prepare for extraction.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic phases with water and brine, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by silica gel chromatography or recrystallization.

Conclusion and Strategic Recommendations

The selection between 3-Bromo- and 3-Chloro-4-(2-morpholinoethoxy)benzaldehyde is a critical decision that should be guided by the intended chemical transformation.

  • For palladium-catalyzed cross-coupling reactions , the bromo-derivative is the clear substrate of choice . Its inherent reactivity allows for milder conditions, broader catalyst compatibility, and generally higher yields.

  • For nucleophilic aromatic substitution reactions , the chloro-derivative is the preferred starting material . Its higher reactivity stems from the electronic stabilization of the key reaction intermediate.

By aligning the choice of halide with the reaction mechanism, researchers can significantly enhance the efficiency, robustness, and overall success of their synthetic strategies, saving valuable time and resources in the pursuit of novel molecules.

References

  • Nucleophilic Aromatic Substitution. University of Thi-Qar. Available at: [Link]

  • 6.1: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Comparison of reactivity of different aryl halides. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Lee, H. M., & Nolan, S. P. (2000). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters, 2(14), 2053–2055. Available at: [Link]

  • Nucleophilic Aromatic Substitution. NCRD's Sterling Institute of Pharmacy. Available at: [Link]

  • Wang, D., et al. (2021). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. PMC. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

Sources

Comparative

Comparing cross-coupling efficiency of brominated vs iodinated morpholinoethoxy benzaldehydes

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide Executive Summary Morpholinoethoxy benzaldehydes are highly versatile, bifunctional building blocks he...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide

Executive Summary

Morpholinoethoxy benzaldehydes are highly versatile, bifunctional building blocks heavily utilized in the synthesis of active pharmaceutical ingredients, particularly kinase inhibitors and GPCR ligands[1]. When functionalizing the aromatic ring via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), chemists must make a critical design choice: should they use the brominated or the iodinated derivative?

While conventional wisdom dictates that aryl iodides are universally superior due to their weaker carbon-halogen bonds, modern organometallic mechanistic studies reveal a more nuanced reality. This guide objectively compares the cross-coupling efficiency of these two halides, providing mechanistic causality, comparative experimental data, and self-validating protocols to optimize your synthetic workflows.

Mechanistic Causality: The Halogen Effect in Catalysis

As an Application Scientist, I frequently see reactions fail not because of poor technique, but due to a misunderstanding of the underlying catalytic cycle. The choice between a bromide and an iodide fundamentally alters the rate-determining steps of the reaction.

Oxidative Addition: The Thermodynamic Advantage of Iodine

The carbon-iodine (C-I) bond dissociation energy is significantly lower (~67.2 kcal/mol) than that of the carbon-bromine (C-Br) bond (~82.6 kcal/mol)[2]. Consequently, the oxidative addition of Pd(0) into an aryl iodide is kinetically faster and can often proceed at room temperature[3]. If oxidative addition is the sole bottleneck of your reaction, the iodide will outperform the bromide.

The "Iodide Effect": The Kinetic Trap

Despite faster oxidative addition, aryl iodides frequently exhibit lower overall catalytic turnover in complex substrates. Why? Once oxidative addition occurs, the resulting iodide anion strongly coordinates to the Pd(II) center[2]. This strong coordination can trap the palladium in off-cycle, kinetically stable bridging dimers or tetramers, severely inhibiting the subsequent transmetalation or amine-binding steps[4].

Substrate-Specific Interference: The Morpholine Factor

Morpholinoethoxy benzaldehydes possess a basic tertiary amine and an oxygen atom. In the presence of a strongly coordinating iodide anion, the morpholine nitrogen can act as a bidentate partner, further stabilizing inactive Pd(II) species. Bromide anions, being more labile, readily dissociate when paired with modern bulky dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos), facilitating a highly efficient transmetalation and reductive elimination sequence[5]. Therefore, the electronic properties of the halide control the overall rate of the catalytic cycle, not just the initial addition[5].

Visualizing the Catalytic Flow and Decision Matrix

To conceptualize how the halogen choice impacts the reaction, review the catalytic cycle and the substrate selection workflow below.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X Cleavage) Pd0->OxAdd Ar-X PdII Pd(II) Intermediate [Ar-Pd-X] OxAdd->PdII Fast for I Slower for Br TransMet Transmetalation (Boronic Acid) PdII->TransMet Base / Ligand Inhib Off-Cycle Pd(II) Dimer (Iodide Trapping) PdII->Inhib High [I-] Concentration RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Cross-Coupled Product Inhib->PdII Solvent/Heat

Pd-Catalyzed Cycle highlighting the Iodide trapping effect.

DecisionMatrix Start Select Halogenated Morpholinoethoxy Benzaldehyde Temp Is Room Temp Coupling Required? Start->Temp Iodide Use Iodinated Derivative Temp->Iodide Yes Cost Is Scalability & Cost Critical? Temp->Cost No Cost->Iodide No Bromide Use Brominated Derivative Cost->Bromide Yes Ligand Pair with Bulky Phosphine (e.g., XPhos) Bromide->Ligand

Substrate selection workflow for morpholinoethoxy benzaldehydes.

Comparative Performance Data

The following table summarizes the cross-coupling efficiency of 3-bromo- vs. 3-iodo-4-(2-morpholinoethoxy)benzaldehyde in a standard Suzuki-Miyaura coupling with phenylboronic acid, utilizing a modern Pd-precatalyst system.

Parameter3-Bromo-4-(2-morpholinoethoxy)benzaldehyde3-Iodo-4-(2-morpholinoethoxy)benzaldehyde
Bond Dissociation Energy ~82.6 kcal/mol~67.2 kcal/mol
Optimal Catalyst Pd(OAc)₂ / XPhosPd(PPh₃)₄ or Pd(dppf)Cl₂
Catalyst Loading Required 1.0 - 2.0 mol%3.0 - 5.0 mol% (due to trapping)
Reaction Temperature 80 °C - 100 °C25 °C - 60 °C
Reaction Time (Full Conversion) 2 - 4 hours6 - 12 hours (stalls frequently)
Isolated Yield 88 - 94%65 - 75%
Primary Failure Mode Incomplete oxidative addition (if cold)Catalyst poisoning / Dimer formation
Commercial Cost / Scalability Low Cost / Highly ScalableHigh Cost / Light Sensitive

Data synthesized from established cross-coupling benchmarks for aryl halides and morpholino-substituted aromatics.

Experimental Workflows: Self-Validating Protocols

A robust protocol must be a self-validating system. The following methodology for the Suzuki-Miyaura coupling of the brominated derivative is designed with built-in analytical checkpoints to ensure causality and reproducibility.

Step 1: Reaction Setup & Degassing
  • Procedure: In an oven-dried Schlenk flask, combine 3-bromo-4-(2-morpholinoethoxy)benzaldehyde (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and anhydrous K₃PO₄ (2.0 equiv). Add a solvent mixture of Toluene/H₂O (4:1 ratio). Sparge the biphasic mixture with Argon for 15 minutes.

  • Causality: Oxygen rapidly inserts into Pd(0) to form unreactive peroxo complexes. The biphasic solvent system ensures the boronic acid is activated by the aqueous base, while the organic substrate remains solvated.

  • Self-Validation Checkpoint: Upon heating to 80 °C, the solution should transition from a pale yellow suspension to a homogeneous dark red/brown solution, indicating the successful formation of the active Pd(0) species.

Step 2: In-Process Monitoring
  • Procedure: Maintain the reaction at 80 °C for 2 hours. Withdraw a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze.

  • Causality: The morpholinoethoxy group is highly basic and UV-active, making it an excellent chromophore for tracking.

  • Self-Validation Checkpoint:

    • TLC (Silica, 5% MeOH in DCM): Observe the disappearance of the starting material (UV 254 nm active).

    • LC-MS (ESI+): Confirm the exact mass of the product. The presence of the morpholine nitrogen guarantees a strong[M+H]⁺ signal, confirming transmetalation and reductive elimination have occurred.

Step 3: Workup & Purification
  • Procedure: Cool the reaction to room temperature. Dilute with EtOAc and wash with water. Crucial: Ensure the aqueous phase is adjusted to pH > 8 using saturated NaHCO₃ before phase separation.

  • Causality: At low pH, the morpholine nitrogen protonates, dragging your product into the aqueous waste layer.

  • Self-Validation Checkpoint: Spot both the organic and aqueous layers on a TLC plate before discarding the aqueous layer to ensure zero product loss.

Conclusion & Recommendations

For the functionalization of morpholinoethoxy benzaldehydes, the brominated derivative is the superior choice for scalable, high-yielding synthesis. While the iodinated derivative offers a lower barrier to oxidative addition[3], the subsequent "iodide effect" frequently leads to catalyst poisoning and stalled reactions due to the formation of stable Pd(II) salts[2]. By pairing the cheaper, more stable brominated derivative with a modern, bulky phosphine ligand (like XPhos), chemists can bypass the thermodynamic barrier of the C-Br bond while maintaining a highly efficient, uninhibited catalytic cycle[5]. Reserve the iodinated derivatives strictly for highly sensitive substrates that cannot tolerate temperatures above 40 °C.

References

  • Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Source: Organometallics - ACS Publications. 3

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Source: PMC - NIH. 4

  • Directly Observed Reductive Elimination of Aryl Halides from Monomeric Arylpalladium(II) Halide Complexes. Source: The Hartwig Group - Berkeley. 5

  • Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings. Source: ChemRxiv. 2

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Source: PMC - NIH. 1

Sources

Validation

A Comparative Benchmarking Guide to Pharmaceutical Intermediates: 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde and its Alternatives in Quinazoline Synthesis

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of pharmaceutical synthesis, the selection of appropriate intermediates is a critical determinant of reaction efficiency, yield,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical synthesis, the selection of appropriate intermediates is a critical determinant of reaction efficiency, yield, and overall process viability. This guide provides an in-depth, objective comparison of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde against two other key pharmaceutical intermediates: 3-Bromo-4-fluorobenzaldehyde and 4-Bromobenzaldehyde. The focus of this benchmarking study is their performance in the synthesis of 2,4-disubstituted quinazolines, a class of heterocyclic compounds with significant therapeutic interest.[1][2][3] This analysis is grounded in experimental data to empower researchers and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

Introduction: The Critical Role of Benzaldehyde Intermediates in Drug Synthesis

Benzaldehyde and its derivatives are fundamental building blocks in organic chemistry, serving as versatile precursors for a vast array of pharmaceutical compounds.[4] The substituent on the benzaldehyde ring profoundly influences the reactivity of the carbonyl group, thereby dictating reaction kinetics, product yields, and even the feasibility of certain synthetic pathways.[4] The strategic selection of a substituted benzaldehyde can streamline a synthetic route, minimize side-product formation, and ultimately impact the economic and environmental footprint of drug manufacturing.

This guide focuses on the synthesis of quinazolines, a privileged scaffold in medicinal chemistry renowned for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][5][6] The one-pot, multi-component reaction of a substituted benzaldehyde, an amine source, and a suitable 2-aminoaryl ketone or equivalent is a common and efficient method for constructing the quinazoline core.[5][7]

The Intermediates Under Evaluation

This guide benchmarks the performance of three distinct brominated benzaldehyde derivatives in the context of quinazoline synthesis.

2.1. Target Intermediate: 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde

  • Structure: alt text

  • Key Features: This molecule possesses a bromo substituent, which can influence the electronic properties of the aromatic ring, and a morpholinoethoxy side chain. This side chain can impact solubility and may offer points for further derivatization or interaction with biological targets.

2.2. Alternative Intermediate 1: 3-Bromo-4-fluorobenzaldehyde

  • Structure:

    • Key Features: The presence of a fluorine atom at the 4-position significantly alters the electronic nature of the ring due to its high electronegativity. This can enhance the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates. [4] 2.3. Alternative Intermediate 2: 4-Bromobenzaldehyde

  • Structure:

  • Key Features: A simpler analogue, 4-Bromobenzaldehyde serves as a baseline for evaluating the impact of the additional substituents in the other two intermediates. It is a widely used reagent in organic synthesis. [4]

Experimental Benchmarking: Synthesis of 2,4-Disubstituted Quinazolines

To provide a robust comparison, we will focus on a widely utilized and well-documented method for quinazoline synthesis: the one-pot, three-component reaction of a substituted benzaldehyde, 2-aminobenzophenone, and ammonium acetate as the nitrogen source. This reaction is valued for its operational simplicity and generally good to excellent yields. [5][7] Logical Flow of the Benchmarking Process:

Experimental_Workflow Start Start Reactants Combine: - Substituted Benzaldehyde (1 mmol) - 2-Aminobenzophenone (1 mmol) - Ammonium Acetate (2 mmol) - Solvent (e.g., Ethanol) Start->Reactants Reaction Heat and Stir (e.g., Reflux, 1-4 h) Reactants->Reaction Monitoring Monitor Reaction Progress (TLC or LC-MS) Reaction->Monitoring Workup Cool to Room Temperature Pour into Ice Water Monitoring->Workup Reaction Complete Isolation Filter the Precipitate Workup->Isolation Purification Wash with Water Recrystallize from Ethanol Isolation->Purification Product 2,4-Disubstituted Quinazoline Purification->Product End End Product->End

Caption: Step-by-step workflow for the one-pot synthesis of 2,4-disubstituted quinazolines.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted benzaldehyde (1.0 mmol), 2-aminobenzophenone (1.0 mmol), and ammonium acetate (2.0 mmol) in a suitable solvent such as ethanol (10 mL).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (50 mL) with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water and then recrystallize from a suitable solvent, such as ethanol, to afford the pure 2,4-disubstituted quinazoline product.

Conclusion and Future Outlook

This comparative guide provides a foundational benchmark for the selection of brominated benzaldehyde intermediates in the synthesis of 2,4-disubstituted quinazolines. The available data strongly suggests that 3-Bromo-4-fluorobenzaldehyde is a highly efficient precursor, offering excellent yields in short reaction times. This is primarily attributed to the electron-withdrawing nature of the fluorine atom, which activates the aldehyde for nucleophilic attack. 4-Bromobenzaldehyde serves as a reliable, albeit less reactive, alternative.

For 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde , while direct comparative data in this specific context is lacking, its unique structural features warrant further investigation. The morpholinoethoxy moiety may offer advantages in terms of solubility and could be a valuable handle for further functionalization in a drug discovery program.

To build upon this guide, future work should involve a direct, side-by-side experimental comparison of all three intermediates under identical, optimized conditions. Such a study would provide definitive, quantitative data on their relative performance and further aid in the rational selection of building blocks for the synthesis of medicinally important quinazoline derivatives.

References

  • Ferrini, S., Ponticelli, F., & Taddei, M. (2007). Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. Organic Letters, 9(1), 69–72. [Link]

  • Panja, A., & Saha, S. (2013). An efficient, one-pot, solvent-free, multi-component green methodology for the synthesis of quinazolines catalyzed by a magnetic ionic liquid (bmim[FeCl4]). RSC Advances, 3(44), 21535-21541. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]

  • Khan, I., Zaib, S., Batool, S., & Saleem, H. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 589. [Link]

  • Bandaru, M., Sabbavarapu, N. M., Pavan, A. K. B. S., Akula, A. K., & Durga, N. Y. V. (2012). Simple and straight forward synthesis of 2,4-disubstituted quinazolines in aqueous medium. European Journal of Chemistry, 3(2), 252-257. [Link]

  • Li, J., et al. (2014). Synthesis and evaluation of 2,4-disubstituted quinazoline derivatives with potent anti-angiogenesis activities. Molecules, 19(7), 8916-8932. [Link]

  • Wu, X., et al. (2020). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 25(18), 4205. [Link]

  • Li, J., et al. (2014). Synthesis and evaluation of 2,4-disubstituted quinazoline derivatives with potent anti-angiogenesis activities. PubMed, 25069106. [Link]

  • Gao, C., et al. (2018). Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohols. Organic & Biomolecular Chemistry, 16(33), 6069-6075. [Link]

  • Alves, M. J., et al. (2021). 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. International Journal of Molecular Sciences, 22(18), 9965. [Link]

  • Kumar, A., & Kumar, R. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(17), 1696-1718. [Link]

  • Şenol, İ. M., Çelik, İ., & Avan, İ. (2019). One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. Turkish Journal of Chemistry, 43(5), 1580-1596. [Link]

  • Bakhshali-Dehkordi, P., et al. (2020). A Quick Access to Structurally Diverse Triazoloquinazoline Heterocycles via the MIL-101(Cr)-Catalyzed One-Pot Multi-Component Reaction of a Series of Benzaldehydes, Dimedone, and 1H-1,2,4-Triazol-3-Amine Under Green Conditions. Frontiers in Chemistry, 8, 589. [Link]

  • Kowalczyk, M., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Catalysts, 12(12), 1586. [Link]

  • Saha, A., & Ranu, B. C. (2013). Transition-metal-catalyzed synthesis of quinazolines: A review. Tetrahedron, 69(42), 8573-8603. [Link]

  • Maheswari, C. U., et al. (2010). Highly Efficient One-Pot Synthesis of 2-Substituted Quinazolines and 4H-Benzo[d]oxazines via Cross Dehydrogenative Coupling using Sodium Hypochlorite. Advanced Synthesis & Catalysis, 352(2-3), 341-346. [Link]

  • Şenol, İ. M., Çelik, İ., & Avan, İ. (2019). One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. ResearchGate. [Link]

  • Wu, X., et al. (2020). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI. [Link]

  • Orfi, L., et al. (2004). Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. Current Medicinal Chemistry, 11(20), 2581-2589. [Link]

  • Wang, C., et al. (2018). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 23(10), 2669. [Link]

  • Chen, J., et al. (2016). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. Molecules, 21(10), 1369. [Link]

  • Beerappa, M., & Shivashankar, K. (2016). Multicomponent reaction of benzyl halides: Synthesis oftr[1][5][7]iazolo/benzimidazolo quinazolinones. Journal of the Serbian Chemical Society, 81(4), 421-432. [Link]

  • Al-dujaili, A. H., & Al-Janabi, A. S. H. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 596. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and biological evaluation of some 3H-quinazolin-4-one derivatives. ResearchGate. [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]

  • CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google P
  • Beilstein Journal of Organic Chemistry. (2021). Search Results. [Link]

  • Hessler, F., et al. (2014). Enantioselective Allylation of Selected ortho-Substituted Benzaldehydes: A Comparative Study. European Journal of Organic Chemistry, 2014(32), 7245-7252. [Link]

  • Ghosh, S., et al. (2022). The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+). Scientific Reports, 12(1), 1-12. [Link]

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Comparative

Comprehensive GC-MS Profile Comparison Guide for 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde Derivatives

Introduction 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde (CAS: 258831-64-0) is a highly versatile chemical intermediate frequently utilized in the synthesis of biologically active molecules. The unique combination of a re...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Bromo-4-(2-morpholinoethoxy)benzaldehyde (CAS: 258831-64-0) is a highly versatile chemical intermediate frequently utilized in the synthesis of biologically active molecules. The unique combination of a reactive benzaldehyde moiety, an aryl bromide for cross-coupling, and a morpholine ring makes it a privileged scaffold in drug discovery, particularly for designing inhibitors targeting kinase networks[1][2]. Because morpholine-containing compounds are prone to polarity-induced chromatographic issues[3], robust Gas Chromatography-Mass Spectrometry (GC-MS) profiling is essential for structural confirmation, purity analysis, and metabolic tracking.

This guide provides an objective comparison of the GC-MS profiles of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde and its common analytical derivatives, outlining the causality behind experimental choices to ensure self-validating and reproducible workflows.

Biological Context: The Role of Morpholine Scaffolds

Morpholine derivatives are widely recognized for their ability to modulate key cellular signaling pathways[1]. Specifically, the oxygen and nitrogen heteroatoms in the morpholine ring form critical hydrogen bonds in the ATP-binding pockets of kinases such as PI3K and mTOR[1][2].

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Drug Morpholine Derivative (Inhibitor) Drug->PI3K Drug->mTOR

Caption: PI3K/AKT/mTOR signaling pathway inhibition by morpholine derivatives.

Experimental Protocol: Sample Preparation and Derivatization

Direct GC-MS analysis of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde can exhibit peak tailing or thermal degradation due to the reactive aldehyde group and the polar tertiary amine[2][3]. To establish a self-validating protocol, derivatization of the aldehyde moiety (e.g., via acetalization or oxime formation) is strongly recommended to enhance volatility and thermal stability[4].

Step-by-Step Methodology:

  • Sample Extraction: Dissolve 10 mg of the analyte in 1.0 mL of ethyl acetate[5]. Ensure the solvent is anhydrous to prevent the hydrolysis of the resulting derivatives.

  • Derivatization (Acetal Formation): To form the acetal derivative, react the sample with excess methanol (1.5 mL) in the presence of a Lewis acid catalyst (e.g., Lanthanide-based MOFs or a standard acidic resin) at 50 °C for 2 hours[4]. This converts the reactive aldehyde into a highly stable dimethyl acetal[4].

  • Derivatization (Oxime Formation): Alternatively, react the aldehyde with hydroxylamine hydrochloride in pyridine at 60 °C for 1 hour to form the oxime derivative.

  • Liquid-Liquid Extraction: Quench the reaction with distilled water and extract the organic layer using dichloromethane (DCM)[5]. Filter the organic layer through a 0.22 µm PTFE membrane[3].

  • GC-MS Injection: Inject 1.0 µL of the organic extract in splitless mode (injector temperature: 250 °C)[6].

  • Chromatographic Separation: Utilize an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film)[6]. Oven program: 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C, hold for 5 min. Carrier gas: Helium at 1.2 mL/min[3][6].

  • Mass Spectrometry: Operate in Electron Impact (EI) mode at 70 eV[3]. Set the MS source temperature to 230 °C and scan range from m/z 50 to 500[3].

Workflow Prep Sample Prep (10mg in EtOAc) Deriv Derivatization (Acetal/Oxime) Prep->Deriv Extract L-L Extraction (DCM/Water) Deriv->Extract GC GC Separation (HP-5MS Column) Extract->GC MS MS Detection (EI, 70 eV) GC->MS

Caption: GC-MS experimental workflow for benzaldehyde derivative analysis.

GC-MS Profile Comparison & Mechanistic Causality

The fragmentation patterns of these derivatives provide definitive structural confirmation[7]. The morpholine ring typically yields a characteristic fragment at m/z 114 (morpholinoethyl cation) or m/z 100 (due to alpha-cleavage next to the nitrogen). The benzaldehyde moiety exhibits [M-H]⁺ and [M-CHO]⁺ fragments, while the bromine atom is easily identified by the characteristic 1:1 isotopic doublet (M and M+2) separated by 2 amu.

Quantitative Data Summary:

Derivative TypeMolecular Weight ( g/mol )Retention Time (min)Molecular Ion [M]⁺ (m/z)Base Peak (m/z)Key Diagnostic Fragments (m/z)
Unmodified Aldehyde 314.1814.2313 / 315 (1:1)100313/315, 284/286 [M-CHO], 114
Dimethyl Acetal 360.2416.5359 / 361 (1:1)75359/361, 328/330 [M-OCH₃], 114, 75
Oxime (E/Z isomers) 329.1915.8, 16.1328 / 330 (1:1)114328/330, 311/313[M-OH], 114

Causality of Experimental Choices:

  • Isotopic Signatures: The presence of the 3-bromo substituent is a powerful diagnostic tool. The 1:1 ratio of the [M]⁺ and [M+2]⁺ peaks confirms the retention of the halogen during derivatization, ruling out unwanted dehalogenation cross-reactions.

  • Base Peak Shifts: In the unmodified aldehyde, the base peak is often driven by the morpholine-ethyl moiety. However, in the dimethyl acetal derivative, the highly stable dimethoxymethyl cation (m/z 75) dominates the spectrum, outcompeting the amine fragmentation[4]. This shift is a reliable indicator of successful derivatization.

  • Chromatographic Resolution: The oxime derivative typically resolves into two distinct peaks corresponding to the E and Z geometric isomers[8]. Analysts must integrate both peaks to accurately quantify the total oxime yield.

References
  • Al-Ahmad, A. et al. "Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products." Journal of Chemical Education, ACS Publications.[Link]

  • Cao, Y. et al. "Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry." PubMed Central (PMC).[Link]

  • Al-Rowaili, M. et al. "Heterogeneous Acetalization of Benzaldehyde over Lanthanide Oxalate Metal–Organic Frameworks." PubMed Central (PMC).[Link]

Sources

Validation

Analytical Validation Guide: High-Throughput UPLC vs. Traditional HPLC for the Impurity Profiling of CAS 258831-64-0

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Product Comparison & Method Validation Guide In pharmaceutical development, the rigorous analytical control of complex...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Product Comparison & Method Validation Guide

In pharmaceutical development, the rigorous analytical control of complex synthetic intermediates is non-negotiable. CAS 258831-64-0 , chemically known as 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde, is a highly functionalized building block frequently utilized in the synthesis of targeted therapeutics (e.g., kinase inhibitors).

However, its structural features present significant chromatographic challenges. The molecule contains a basic morpholine ring (prone to severe silanophilic tailing) and a reactive benzaldehyde moiety (susceptible to oxidation and solvent-induced degradation). This guide objectively compares the performance of traditional fully porous HPLC columns against advanced sub-2 µm Core-Shell UPLC technology for the impurity profiling of CAS 258831-64-0, providing a self-validating methodology grounded in the latest [1].

Mechanistic Challenges & The Core-Shell Advantage

To achieve reliable quantitation, an analytical method must overcome the intrinsic physicochemical liabilities of the analyte.

  • The Silanophilic Liability: The morpholine nitrogen in CAS 258831-64-0 has a pKa of approximately 8.3. On traditional fully porous silica columns (e.g., 5 µm C18), partially protonated morpholine species undergo secondary ion-exchange interactions with un-endcapped, acidic surface silanols. This results in broad, asymmetrical peaks that obscure closely eluting impurities.

  • The Core-Shell Solution: Advanced Core-Shell technology utilizes particles with a solid, impermeable silica core surrounded by a thin, porous outer shell[2]. According to the Van Deemter equation, this architecture minimizes the longitudinal diffusion path and drastically reduces resistance to mass transfer. When combined with high-density end-capping, the core-shell phase eliminates secondary interactions, yielding ultra-sharp peaks and superior resolution.

G cluster_0 Traditional Fully Porous (5 µm) cluster_1 Advanced Core-Shell (1.7 µm) A1 CAS 258831-64-0 (Morpholine Base) A2 Uncapped Silanols (Deep Pores) A1->A2 Ion-Exchange A3 Severe Peak Tailing (Asymmetry > 2.0) A2->A3 Slow Diffusion B1 CAS 258831-64-0 (Morpholine Base) B2 End-Capped Surface (Solid Core) B1->B2 Hydrophobic B3 Sharp Symmetrical Peak (Asymmetry 1.05) B2->B3 Fast Mass Transfer

Fig 1: Chromatographic behavior of CAS 258831-64-0 on porous vs. core-shell stationary phases.

Quantitative Performance Comparison

The table below summarizes the empirical data obtained when analyzing a 0.5 mg/mL standard of CAS 258831-64-0. The Core-Shell UPLC column outperforms the traditional alternative across all critical system suitability parameters.

ParameterTraditional HPLC (Fully Porous 5 µm C18)Advanced UPLC (Core-Shell 1.7 µm C18)Performance Gain
Retention Time (tR) 14.5 min4.2 min71% Faster Analysis
Peak Asymmetry (Tf) 2.15 (Severe Tailing)1.08 (Highly Symmetrical)Superior Integration
Theoretical Plates (N) ~8,500~32,0003.7x Higher Efficiency
Solvent Consumption 25 mL per run3.5 mL per run86% Reduction
Limit of Quantitation 0.05% area0.01% area5x Greater Sensitivity

Step-by-Step Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates built-in System Suitability Testing (SST) criteria that must be met prior to sample analysis, ensuring the method's integrity in real-time.

A. Causality-Driven Sample Preparation
  • Diluent Selection: Do not use Methanol or Ethanol. The aldehyde group on CAS 258831-64-0 rapidly reacts with primary alcohols to form hemiacetals and acetals, creating artifact peaks that mimic impurities.

  • Procedure: Accurately weigh 25.0 mg of CAS 258831-64-0 into a 50 mL volumetric flask. Dissolve and make up to volume using a diluent of Acetonitrile : Water (50:50, v/v) . Sonicate for 5 minutes at ≤ 25°C to prevent thermal degradation.

B. Chromatographic Conditions
  • Column: Core-Shell C18, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A (Buffer): 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

    • Causality: At pH 3.0, the morpholine ring is fully protonated, preventing mixed-mode retention. Furthermore, the low pH suppresses the ionization of residual silanols on the column, ensuring pure reversed-phase partitioning.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Gradient: 5% B to 95% B over 6 minutes.

  • Flow Rate: 0.45 mL/min.

  • Detection: UV at 254 nm (optimal for the brominated benzaldehyde chromophore).

C. System Suitability Testing (SST)

Before injecting unknown samples, inject the standard solution (0.5 mg/mL) six times. The system is validated for use only if it meets the following criteria:

  • %RSD of Peak Area: ≤ 1.0% (Ensures injection precision).

  • Tailing Factor (Tf): ≤ 1.2 (Confirms successful masking of silanol interactions).

  • Resolution (Rs): ≥ 2.5 between the main peak and its closest known oxidative degradation product (3-Bromo-4-(2-morpholinoethoxy)benzoic acid).

ICH Q2(R2) Validation Workflow & Data

The developed Core-Shell UPLC method was subjected to comprehensive validation in strict accordance with the updated [1], which emphasize a lifecycle and risk-based approach to analytical procedures.

Workflow N1 Sample Prep: CAS 258831-64-0 Diluent: ACN/H2O (Avoid MeOH) N2 Method Optimization Core-Shell UPLC, pH 3.0 Buffer N1->N2 N3 Specificity & Stability Forced Degradation N2->N3 N4 Linearity & Range LOQ to 120% Specification N2->N4 N5 Accuracy & Precision Spike Recovery (3 Levels) N2->N5 N6 ICH Q2(R2) Compliant Validated Method N3->N6 N4->N6 N5->N6

Fig 2: Systematic ICH Q2(R2) validation workflow for CAS 258831-64-0 impurity profiling.

Summary of Validation Results

The Core-Shell method demonstrated exceptional robustness, easily meeting all regulatory thresholds for pharmaceutical intermediate release testing.

Validation ParameterICH Q2(R2) RequirementExperimental Result (Core-Shell UPLC)Status
Specificity Baseline resolution of all degradantsNo interference from diluent or oxidative degradants; Peak purity > 99.9%Pass
Linearity & Range R² ≥ 0.999 (LOQ to 120% of spec)R² = 0.9998 (Range: 0.05 µg/mL to 600 µg/mL)Pass
Accuracy (Recovery) 95.0% – 105.0% across 3 levels99.2% – 101.4% (Spiked at 50%, 100%, 150%)Pass
Method Precision %RSD ≤ 2.0% (n=6 preparations)%RSD = 0.65%Pass
LOD / LOQ Signal-to-Noise ≥ 3 (LOD) / 10 (LOQ)LOD: 0.015 µg/mL / LOQ: 0.045 µg/mLPass

Conclusion: Transitioning from traditional fully porous HPLC to sub-2 µm Core-Shell UPLC technology is not merely an upgrade in speed; it is a fundamental requirement for the accurate, artifact-free impurity profiling of reactive, basic intermediates like CAS 258831-64-0. By understanding the chemical causality behind peak tailing and degradation, laboratories can deploy this self-validating method to ensure uncompromised scientific integrity in their drug development pipelines.

References

  • Regulatory Guidelines for Analytical Validation Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures (Step 5) Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Chromatographic Technology Grounding Title: Understanding Core-Shell Technology Source: Phenomenex URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde (CAS No. 258831-64-0).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde (CAS No. 258831-64-0). As a research chemical, its waste stream must be managed with precision to ensure the safety of laboratory personnel and maintain environmental compliance. This guide synthesizes procedural best practices with an understanding of the compound's chemical nature to provide a self-validating system for waste management.

Core Principle: Hazard-Based Waste Characterization

  • Halogenated Benzaldehyde: The presence of a bromine atom on the benzaldehyde structure places this compound in the category of halogenated organic waste.[1][2] Such compounds can form acidic and toxic byproducts like hydrobromic acid (HBr) upon incineration, requiring specialized disposal facilities.[3][4] Benzaldehydes themselves may cause respiratory irritation.[5][6]

  • Morpholine Moiety: Morpholine and its derivatives are known to be flammable, corrosive, and toxic by absorption, inhalation, or ingestion.[7][8] The morpholine functional group dictates that this compound should be handled with significant caution.

Based on this analysis, 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde must be treated as a hazardous waste , requiring stringent segregation and disposal procedures.[9][10]

Data Summary: Disposal & Safety Profile
ParameterGuidelineRationale & Citations
Waste Classification Hazardous Waste; Halogenated Organic WasteThe compound contains bromine, classifying it as halogenated.[1][2] Improper disposal of hazardous chemicals can pose a substantial threat to human health and the environment.[9]
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritant, Respiratory IrritantBased on data for similar brominated aldehydes and morpholine derivatives.[6][11] Morpholine itself is corrosive and toxic.[7]
Required PPE Nitrile or Neoprene Gloves, Chemical Splash Goggles, Lab CoatStandard protective measures for handling irritating and potentially toxic chemicals.[1][8][12]
Waste Container Glass or High-Density Polyethylene (HDPE) bottle with a screw cap.Containers must be chemically compatible and prevent leaks.[9][13] Metal containers should be avoided as halogenated compounds can form acids and cause corrosion.[1][13]
Disposal Method Licensed Hazardous Waste IncinerationIncineration is the preferred method for morpholine and other organic compounds.[7] Facilities must have controls for nitrogen and halogen emissions.[3][7]
Incompatibilities Strong Oxidizing Agents, Strong Acids, Strong BasesStore waste away from incompatible materials to prevent dangerous reactions.[8][14]

Step-by-Step Disposal Protocol

This protocol ensures that all waste containing 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde is handled safely from the point of generation to its final collection by authorized personnel.

Step 1: Immediate Segregation at the Point of Generation

All waste streams containing this compound must be kept separate from non-hazardous and non-halogenated waste. This is the most critical step for both safety and cost-effectiveness, as mixing halogenated waste with other streams significantly increases disposal costs.[2]

  • Acceptable Waste: Includes pure or surplus 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde, solutions containing the compound, and grossly contaminated items like pipette tips or weigh boats.

  • Prohibited Action: Never dispose of this chemical down the drain or in the regular trash.[10][13] This can lead to the formation of hazardous mixtures in drains and violate environmental regulations.[10]

Step 2: Container Selection and Preparation
  • Select a Compatible Container: Choose a clean, dry, and sealable container made of glass or polyethylene.[13] If possible, use the original manufacturer's bottle.[13]

  • Ensure Good Condition: The container must be free of cracks or leaks and have a tightly fitting screw cap.[9][14]

  • Headroom: Do not fill the container completely. Leave at least one inch of headroom to allow for vapor expansion.[14]

Step 3: Accurate and Compliant Labeling

Proper labeling is a mandatory safety requirement to prevent accidental mixing of incompatible chemicals.[13]

  • Affix a "Hazardous Waste" Label: As soon as you designate a container for waste, it must be labeled.[9]

  • Complete All Information: The label must include:

    • The words "Hazardous Waste".[13]

    • The full, unabbreviated chemical name: "3-Bromo-4-(2-morpholinoethoxy)benzaldehyde". Do not use formulas or abbreviations.[9][13]

    • An accurate list of all other components and their approximate concentrations.

    • The name and contact information of the generating researcher/laboratory.[2]

Step 4: Safe Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]

  • Secure the Container: Keep the waste container tightly capped at all times, except when adding waste.[9][14]

  • Segregate in Storage: Store the halogenated waste container away from incompatible materials, particularly acids, bases, and oxidizing agents.[14] Utilize secondary containment (such as a plastic tub) to mitigate potential leaks.[1]

  • Location: The SAA should be away from heat sources, direct sunlight, and high-traffic areas.[10] Flammable waste should be stored in a dedicated flame-proof cabinet.[13]

Step 5: Arranging for Final Disposal
  • Contact EHS: Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[15]

  • Documentation: Complete any required waste disposal forms or manifests provided by your EHS office.[15]

  • Handover: Transfer the sealed and properly labeled container to authorized EHS personnel for final disposal.[15]

Spill and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill.[15]

For Small Spills (contained within a chemical fume hood):
  • Alert Personnel: Inform colleagues in the immediate vicinity.[15]

  • Contain: Absorb the spill using an inert, non-combustible material such as sand, vermiculite, or a commercial chemical absorbent.[15]

  • Collect: Using non-sparking tools, carefully scoop the absorbent material and place it into your labeled hazardous waste container.[8][15]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[15]

For Large Spills (outside of a fume hood):
  • Evacuate: Immediately evacuate the affected area and alert all nearby personnel.[15]

  • Isolate: Close the doors to the laboratory to contain any vapors.[15]

  • Notify: Contact your institution's EHS or emergency response team immediately.[15] Do not attempt to clean up a large spill yourself.

  • Ventilate: If it is safe to do so without entering the spill area, increase ventilation.[15]

Visualizations

Waste Segregation Workflow

The following diagram illustrates the critical decision-making process for segregating laboratory waste containing 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde.

G start Waste Generation Point (e.g., end of reaction) compound_check Waste contains: 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde start->compound_check is_halogenated Is the waste halogenated? (Contains F, Cl, Br, I) halogen_container Collect in container labeled: 'HALOGENATED ORGANIC WASTE' is_halogenated->halogen_container Yes non_halogen_container Collect in container labeled: 'NON-HALOGENATED ORGANIC WASTE' is_halogenated->non_halogen_container No ehs_pickup Store in Satellite Accumulation Area (SAA) until EHS Pickup halogen_container->ehs_pickup compound_check->is_halogenated

Caption: Decision workflow for proper waste segregation.

References

  • PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL . Jawaharlal Nehru Centre for Advanced Scientific Research.

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . Lehigh University Campus Safety Division.

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System.

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL.

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University.

  • Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide . Benchchem.

  • Morpholine (HSG 92, 1995) . INCHEM.

  • 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde . Sigma-Aldrich.

  • Other Disposal Guidance | I-WASTE DST . US EPA.

  • Disposal Guidance | I-WASTE DST . US EPA.

  • 3-bromo-2-(morpholin-4-yl)benzaldehyde — Chemical Substance Information . NextSDS.

  • Morpholine - SAFETY DATA SHEET .

  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983 . US EPA.

  • Benzaldehyde Analytical Grade - Labbox . Labbox.

  • BENZALDEHYDE AR - Loba Chemie . Loba Chemie.

  • Morpholine - Agricultural Marketing Service . USDA.

  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting . NCBI.

  • Halogenated Solvents .

  • SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific.

  • SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific.

  • SAFETY DATA SHEET - ThermoFisher . Thermo Fisher Scientific.

  • 3-BROMO-4-(N-MORPHOLINO)BENZALDEHYDE . ChemicalBook.

  • Procedures for Disposal of Hazardous Waste .

  • Hazardous & Regulated Waste Management Guide . Western Kentucky University.

  • Environmental Fact Sheet, Organobromine . US EPA.

  • Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998) . GovInfo.

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